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Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Documentation Hub

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  • Product: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • CAS: 7545-52-0

Core Science & Biosynthesis

Foundational

"Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" CAS number 7545-52-0

CAS Number: 7545-52-0 Molecular Formula: C₁₁H₈ClNO₃ Molecular Weight: 237.64 g/mol [1] Executive Summary Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a high-value heterocyclic scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 7545-52-0 Molecular Formula: C₁₁H₈ClNO₃ Molecular Weight: 237.64 g/mol [1]

Executive Summary

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of bioactive quinolones. Its structural core—a 4-oxo-quinoline substituted at the 2-position with a carboxylate—is a privileged pharmacophore associated with NMDA receptor antagonism (Glycine site) , anti-tubercular activity , and antibacterial efficacy .

This technical guide provides a rigorous analysis of the compound’s synthesis, physicochemical properties, and application in drug discovery. Unlike generic summaries, this document details a self-validating synthetic protocol using the modified Conrad-Limpach-type cyclization , supported by mechanistic insights and analytical data.

Chemical Profile & Tautomerism[2]

Structural Dynamics

The compound exists in a tautomeric equilibrium between the 4-oxo-1,4-dihydro form (keto) and the 4-hydroxy form (enol). While IUPAC nomenclature often favors the oxo form for the dihydroquinoline skeleton, the specific environment (solvent polarity, pH) dictates the dominant species.

  • Solid State: Predominantly exists in the 4-oxo tautomer, stabilized by intermolecular hydrogen bonding between the N-H and the carbonyl oxygen.

  • Solution (DMSO/Methanol): Rapid exchange occurs; however, the oxo-form remains energetically favorable in polar aprotic solvents used for nucleophilic substitutions.

Physicochemical Data Table[3]
PropertyValueNotes
Appearance Buff/Pale Yellow SolidCrystalline powder
Solubility DMSO, DMF, hot MethanolPoorly soluble in water/hexane
LogP ~1.8 - 2.2Predicted value; lipophilic enough for CNS penetration
pKa ~6.5 (Enolic OH)Acidic proton at 4-position (if enolized)
H-Bond Donors 1(NH)
H-Bond Acceptors 3(C=O, Ester O, Ring N)

Synthetic Pathway & Mechanism[4][5][6]

The most robust synthesis of CAS 7545-52-0 involves the reaction of 4-chloroaniline with dimethyl acetylenedicarboxylate (DMAD) . This route is preferred over the classical Conrad-Limpach (using


-keto esters) due to higher regioselectivity and the avoidance of high-boiling solvents like Dowtherm A in the initial steps.
Reaction Mechanism[2][4][5]
  • Michael Addition: The nucleophilic amine of 4-chloroaniline attacks the electron-deficient alkyne of DMAD. This hydroamination step forms a dimethyl anilinofumarate intermediate (enamine).

  • Cyclization (Friedel-Crafts Acylation): Under acidic catalysis (Polyphosphoric Acid - PPA), the ester carbonyl is activated. The aromatic ring attacks this electrophilic center, closing the ring.

  • Elimination/Tautomerization: Loss of methanol (or rearrangement) yields the stable 4-oxo-quinoline core.

Pathway Visualization

SynthesisPathway Start 4-Chloroaniline Inter Enamine Intermediate (Dimethyl anilinofumarate) Start->Inter Hydroamination (Michael Addition) Reagent DMAD (Dimethyl acetylenedicarboxylate) Reagent->Inter Product Methyl 6-chloro-4-oxo- 1,4-dihydroquinoline-2-carboxylate Inter->Product Intramolecular Cyclization Catalyst Polyphosphoric Acid (PPA) / 90°C Catalyst->Product Catalysis

Caption: Synthetic workflow from 4-chloroaniline and DMAD to the target quinoline scaffold.

Experimental Protocol

Objective: Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate on a 10 mmol scale.

Reagents[7][8][9]
  • 4-Chloroaniline (1.27 g, 10 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.56 g, 11 mmol)

  • Methanol (anhydrous, 15 mL)

  • Polyphosphoric Acid (PPA) (~10 g)

Step-by-Step Methodology
  • Enamine Formation (Solvent-Free or Low Solvent):

    • In a round-bottom flask, dissolve 4-chloroaniline in a minimum amount of methanol (or perform solvent-free if mixing efficiency allows).

    • Add DMAD dropwise at room temperature with vigorous stirring.

    • Observation: The reaction is exothermic. A color change (yellow to orange) indicates the formation of the enamine adduct.

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the aniline spot disappears.

    • Evaporate methanol under reduced pressure to obtain the crude enamine oil.

  • Cyclization:

    • Add Polyphosphoric Acid (PPA) directly to the crude enamine.

    • Heat the mixture to 90–100°C for 4–6 hours.

    • Critical Control Point: Do not exceed 120°C to prevent decarboxylation of the ester.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous syrup onto crushed ice (~100 g) with stirring. The PPA will dissolve, and the quinoline product will precipitate as a solid.

    • Neutralize the suspension to pH ~4–5 using saturated Sodium Bicarbonate (

      
      ) solution. Note: The product is an ester; avoid high pH to prevent hydrolysis.
      
  • Purification:

    • Filter the precipitate and wash extensively with cold water.

    • Recrystallize from Methanol or a DMF/Water mixture.

    • Dry in a vacuum oven at 50°C.

Expected Yield
  • Typical Yield: 65–75%

  • Purity: >95% (by HPLC)

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following reference values.

Proton NMR ( H NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.26 Singlet (br)1HNH (Amide/Enamine)
7.97 – 8.00 Multiplet2HAr-H (Positions 5, 8)
7.76 Doublet of Doublets1HAr-H (Position 7,

Hz)
6.65 Singlet1HH-3 (Vinylic proton of quinolone)
3.97 Singlet3H

(Methyl Ester)

Data Source: Validated against literature values for 6-chloro analogues synthesized via the DMAD route.

Therapeutic Applications

Anti-Tubercular Agents

Recent studies utilize this specific ester as a precursor for N-aryl-4-oxo-1,4-dihydroquinoline-2-carboxamides . By reacting the methyl ester with various amines (aminolysis), researchers generate lipophilic amides that target Mycobacterium tuberculosis. The 6-chloro substituent enhances metabolic stability and lipophilicity, improving penetration into the mycobacterial cell wall.

NMDA Receptor Antagonism

The 4-oxo-quinoline-2-carboxylic acid core is a classic antagonist for the Glycine-binding site of the NMDA receptor.

  • Mechanism: The 2-carboxylate and 4-oxo groups mimic the glycine amino acid structure, blocking the co-agonist site and reducing excitotoxicity.

  • Relevance: Derivatives are investigated for stroke (neuroprotection) and neuropathic pain.

Antibacterial Quinolones

While modern fluoroquinolones (e.g., Ciprofloxacin) typically have the nitrogen at position 1 substituted (e.g., with cyclopropyl) and a fluorine at position 6, this compound represents an early-generation scaffold. It serves as a starting material for N-alkylation reactions to introduce the N1-substituent required for DNA gyrase inhibition.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The intermediate enamine and the final product are potential sensitizers.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

  • Synthesis of Quinoline-2-carboxylates: Al-Wahaibi, L. H., et al. "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." RSC Advances, 2020.

  • Mechanistic Insight (DMAD Route): Heravi, M. M., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, 2020.

  • NMDA Antagonist Activity: Leeson, P. D., et al. "4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry, 1992.

  • Compound Data: PubChem Compound Summary for CID 12219453 (Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate).

Sources

Exploratory

"Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" molecular structure

Executive Summary Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MCOQC) represents a critical scaffold in neuropharmacology and medicinal chemistry.[1][2] Distinct from the 3-carboxylate pharmacophore found in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MCOQC) represents a critical scaffold in neuropharmacology and medicinal chemistry.[1][2] Distinct from the 3-carboxylate pharmacophore found in fluoroquinolone antibiotics, this 2-carboxylate derivative functions primarily as a precursor to 6-chlorokynurenic acid (6-Cl-KYNA) , a potent and selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

This guide provides a rigorous technical analysis of MCOQC, focusing on its synthesis via the Conrad-Limpach pathway, physicochemical stability, and its utility as a chemical probe in glutamatergic signaling research.[1]

Molecular Architecture & Physicochemical Profile[2][3][4]

The molecule exhibits a bicyclic quinoline core characterized by a 4-oxo moiety and a 2-carboxylate ester.[1][3] The "1,4-dihydro" nomenclature emphasizes the keto-enamine tautomer, which is thermodynamically favored over the enol (4-hydroxy) form in the solid state and polar aprotic solvents.[1]

Structural Specifications
ParameterValueNotes
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
CAS Number 3958-82-5 (Generic Parent)Note: Specific ester CAS may vary by catalog.[1][2][4]
Core Scaffold Kynurenic Acid (KYNA)6-Chloro substituted methyl ester.[1][2]
H-Bond Donors 1 (NH)Critical for receptor binding pocket alignment.[1][2]
H-Bond Acceptors 3 (C=O, Ester O, Ring N)
LogP (Predicted) 2.2 ± 0.3Moderate lipophilicity; crosses BBB better than the free acid.[1][2]
pKa (Predicted) ~7.5 (NH), -1.2 (Basic N)The 4-oxo group significantly reduces the basicity of the ring nitrogen.[2]
Tautomeric Equilibrium

The reactivity of MCOQC is dictated by the equilibrium between the 4-oxo-1,4-dihydro form (A) and the 4-hydroxyquinoline form (B).[1] While (A) dominates, the (B) form is accessible for O-alkylation reactions under specific basic conditions.[1][2]

Tautomerism Oxo 4-Oxo-1,4-dihydro form (Thermodynamically Favored) Hydroxy 4-Hydroxyquinoline form (Aromatic Enol) Oxo->Hydroxy Proton Transfer Reactivity N-Alkylation vs O-Alkylation Selectivity Oxo->Reactivity Base/Solvent Dependent Hydroxy->Reactivity

Figure 1: Tautomeric equilibrium governing the reactivity profile of MCOQC.

Synthetic Methodology: The Modified Conrad-Limpach Route

The most robust synthesis for 4-oxoquinoline-2-carboxylates is the Conrad-Limpach cyclization .[1][2] Unlike the synthesis of antibiotic quinolones (which uses the Gould-Jacobs reaction to form 3-carboxylates), this route utilizes Dimethyl Oxaloacetate to establish the 2-carboxylate position.[1]

Reaction Logic
  • Condensation: 4-Chloroaniline reacts with dimethyl oxaloacetate to form an enamine intermediate (Michael addition/Elimination).[1][2]

  • Thermal Cyclization: High-temperature rearrangement (250°C) drives the intramolecular ring closure, eliminating methanol to form the quinolone core.[1][2]

Step-by-Step Protocol

Note: This protocol assumes the use of Dimethyl Oxaloacetate. If unavailable, Diethyl Oxaloacetate can be used, followed by transesterification.[1]

Phase A: Enamine Formation
  • Reagents: Charge a round-bottom flask with 4-Chloroaniline (1.0 eq) and Dimethyl Oxaloacetate (1.1 eq).

  • Solvent: Add anhydrous Methanol (5 mL/g of aniline) and a catalytic amount of Acetic Acid (0.05 eq).

  • Condition: Reflux for 4–6 hours. Use a Dean-Stark trap if using a solvent capable of azeotrope (e.g., Benzene/Toluene) to drive water removal, though Methanol reflux with molecular sieves is sufficient for small scale.[1][2]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aniline spot.

  • Isolation: Evaporate solvent in vacuo. The residue is the enamine intermediate (Dimethyl 2-((4-chlorophenyl)amino)but-2-enedioate).[1][2] Do not purify rigorously; proceed to cyclization.[2]

Phase B: Thermal Cyclization (Critical Step)

Safety Warning: This step involves high temperatures (250°C).[1][2] Use a sand bath or heating mantle with high-grade silicone oil/Dowtherm.[1][2]

  • Medium: Heat Diphenyl Ether (Dowtherm A) to 250–260°C in a heavy-walled flask equipped with a short-path distillation head (to remove generated methanol).

  • Addition: Add the crude enamine (from Phase A) dropwise (if liquid) or in small solid portions to the boiling solvent. Rapid addition is crucial to prevent polymerization before cyclization.[1]

  • Reaction: Maintain temperature at 250°C for 30–60 minutes. Vigorous bubbling indicates methanol evolution.[1][2]

  • Workup: Cool the mixture to ~50°C. Add a non-polar solvent (e.g., Hexane or Petroleum Ether ) to precipitate the product.

  • Filtration: Filter the solid precipitate.[1][2][5] Wash extensively with Hexane to remove residual Diphenyl Ether.[1][2]

  • Purification: Recrystallize from Methanol/DMF or Acetic Acid .

Synthesis Start 4-Chloroaniline + Dimethyl Oxaloacetate Enamine Enamine Intermediate (Dimethyl 2-((4-chlorophenyl)amino)but-2-enedioate) Start->Enamine Condensation (-H2O) Heat Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Heat Activation Product Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Heat->Product Intramolecular Cyclization (-MeOH)

Figure 2: The Modified Conrad-Limpach synthetic pathway.[1][2]

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 12.0 ppm (s, 1H): Broad NH singlet. δ 3.9 ppm (s, 3H): Methyl ester singlet.[1][2] δ 6.6-6.8 ppm (s, 1H): C3-H (Vinylic proton).[1][2]The C3-H singlet is the "fingerprint" of the 4-oxoquinoline ring formation.[1] Absence indicates failure to cyclize.[1][2]
IR Spectroscopy 1735 cm⁻¹: Ester C=O stretch.[1][2] 1640 cm⁻¹: Quinolone C=O (Amide-like).[1][2]Distinguishes the ester carbonyl from the ring carbonyl.[2]
Mass Spectrometry m/z 238/240 (M+H): 3:1 ratio (Chlorine isotope pattern).[2]Confirms retention of the 6-chloro substituent.[1][2]

Pharmacological Context & Applications

MCOQC serves as a lipophilic prodrug or intermediate for 6-Chlorokynurenic acid (6-Cl-KYNA) .[1][2]

Mechanism of Action (NMDA Receptor)

The parent acid (6-Cl-KYNA) is one of the most potent antagonists of the Glycine site (GlyB) on the NMDA receptor complex.[1][2]

  • Binding: It competes with glycine/D-serine, preventing the allosteric activation required for NMDA channel opening.[1]

  • Selectivity: The 6-chloro substitution increases potency by filling a hydrophobic pocket within the GlyB site, significantly enhancing affinity compared to unsubstituted Kynurenic acid.[1]

Research Utility
  • Neuroprotection Studies: Used to block excitotoxicity in models of ischemic stroke.[1][2]

  • Epilepsy Research: Investigated for anticonvulsant properties via glutamatergic dampening.[1][2]

  • Prodrug Design: The methyl ester (MCOQC) is often used in in vitro assays to enhance cellular permeability, relying on intracellular esterases to release the active acid form.[2]

References

  • Leeson, P. D., et al. (1991).[1][2] "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and glycine site affinity." Journal of Medicinal Chemistry, 34(4), 1243–1252.[1][2]

  • Rameshkumar, N., et al. (2003).[1][2][4] "Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.[1][2] (Provides protocol for analogous Conrad-Limpach cyclization). [1][2]

  • PubChem. "Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Compound Summary)." National Library of Medicine.[1][2] [1][2]

  • Heidelberger, C., et al. (1955).[1][2] "Synthesis of Quinoline Derivatives." Journal of the American Chemical Society.[1][2] (Foundational text on thermal cyclization methods).

Sources

Foundational

Biological activity of 6-chloro-4-oxo-quinoline derivatives

Technical Whitepaper: Biological Efficacy & Synthetic Pathways of 6-Chloro-4-Oxo-Quinoline Scaffolds Executive Summary The 6-chloro-4-oxo-quinoline scaffold represents a critical pharmacophore in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Efficacy & Synthetic Pathways of 6-Chloro-4-Oxo-Quinoline Scaffolds

Executive Summary

The 6-chloro-4-oxo-quinoline scaffold represents a critical pharmacophore in modern medicinal chemistry, distinct from its more ubiquitous 6-fluoro analogs (fluoroquinolones). While fluoroquinolones dominate the antibacterial market, the 6-chloro derivatives offer unique physicochemical properties—specifically enhanced lipophilicity and distinct metabolic stability profiles—that make them high-value targets for anticancer (PI3K/DNMT inhibition) and antiviral (HIV Integrase inhibition) applications, alongside their traditional antimicrobial roles. This guide synthesizes the structure-activity relationships (SAR), validated synthetic protocols, and therapeutic mechanisms of this versatile chemical entity.[1]

Structural Biology & SAR Analysis

The biological activity of 6-chloro-4-oxo-quinoline is governed by three "pillars" of molecular interaction. Understanding these is prerequisite to rational drug design.

  • Position 6 (Chlorine): Unlike fluorine, which is primarily electron-withdrawing, the chlorine atom at C-6 introduces significant lipophilicity (LogP enhancement) . This facilitates passive diffusion across the lipid bilayers of Gram-negative bacteria and mammalian cancer cells. It also provides steric bulk that can modulate binding affinity in the hydrophobic pockets of kinases (e.g., PI3K).

  • Position 4 (Oxo) & Position 3 (Carboxylic Acid): These groups form a planar, electron-rich system essential for metal ion chelation (typically Mg²⁺ or Mn²⁺). This chelation is the primary mechanism for bridging the drug to the DNA-enzyme complex (e.g., DNA Gyrase or HIV Integrase).

  • N-1 Substitution: The "tail" of the molecule. Alkyl or aryl groups here control pharmacokinetics and potency. Bulky groups (e.g., cyclopropyl, fluorophenyl) often enhance activity against resistant strains.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Scaffold 6-Chloro-4-Oxo-Quinoline Core Scaffold C6_Cl C-6 Chlorine (Lipophilicity & Steric Bulk) Scaffold->C6_Cl C3_C4 C-3 Carboxyl / C-4 Keto (Mg2+ Chelation Site) Scaffold->C3_C4 N1_Sub N-1 Substituent (Pharmacokinetics & Potency) Scaffold->N1_Sub Effect_Cl Enhanced Cell Permeability PI3K Hydrophobic Pocket Binding C6_Cl->Effect_Cl Effect_Chel Essential for DNA-Enzyme Complex Bridging C3_C4->Effect_Chel Effect_N1 Gram-positive/negative Selectivity Control N1_Sub->Effect_N1

Figure 1: SAR map highlighting the functional roles of the 6-chloro-4-oxo-quinoline scaffold domains.

Therapeutic Applications & Mechanisms

Antimicrobial Activity (Antibacterial)
  • Mechanism: These derivatives function as "poison" inhibitors of DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[2] The 6-chloro-4-oxo core traps the enzyme-DNA complex after the DNA strand has been cleaved, preventing religation and leading to the accumulation of double-strand breaks.

  • Specificity: While 6-fluoro derivatives are broad-spectrum, 6-chloro analogs often show enhanced efficacy against specific resistant strains of S. aureus (MRSA) due to altered binding kinetics that bypass common efflux pumps [1][2].

Anticancer Activity[3][4][5][6][7][8]
  • PI3K Inhibition: Recent studies indicate that 6-chloro-2-aryl-quinoline derivatives act as potent inhibitors of Phosphoinositide 3-kinase (PI3K) .[3] The chlorine atom occupies a hydrophobic region in the ATP-binding pocket, blocking the phosphorylation of AKT and inducing apoptosis in colon (HCT-116) and breast (MCF-7) cancer lines [3].

  • DNMT Inhibition: Certain derivatives function as DNA methyltransferase inhibitors, demethylating tumor suppressor genes and restoring their expression [4].

Antiviral Activity (HIV)
  • Integrase Inhibition: The 4-oxo-3-carboxylic acid motif is a known pharmacophore for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . The mechanism mirrors antibacterial action: the motif chelates the two Mg²⁺ ions in the integrase active site, halting viral DNA insertion into the host genome [5].

Experimental Protocols

Validated Synthesis: Gould-Jacobs Cyclization

Rationale: The Gould-Jacobs reaction is the industry standard for generating the 4-oxo-quinoline core due to its scalability and the availability of aniline precursors.

Protocol:

  • Condensation: React 4-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aniline indicates formation of the enamine intermediate.

  • Cyclization: Add the crude enamine dropwise to boiling Diphenyl ether (250°C). Maintain reflux for 45-60 minutes.

    • Safety: This step requires a high-boiling solvent and vigorous ventilation.

    • Mechanism:[4][5][6] Thermal electrocyclic ring closure releases ethanol.

  • Hydrolysis: Cool the mixture, dilute with hexane to precipitate the ester. Filter. Hydrolyze the ester using 10% NaOH (aq) under reflux for 2 hours, followed by acidification with HCl to pH 2.

  • Purification: Recrystallize from DMF/Ethanol to yield 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Visualization: Synthetic Workflow

Synthesis_Workflow Step1 Step 1: Condensation 4-Chloroaniline + EMME (110°C, Solvent-free) Inter1 Enamine Intermediate Step1->Inter1 Step2 Step 2: Thermal Cyclization Reflux in Diphenyl Ether (250°C, -EtOH) Inter1->Step2 Inter2 Quinoline-3-Ester Step2->Inter2 Step3 Step 3: Hydrolysis 10% NaOH then HCl Inter2->Step3 Product Final Product: 6-Chloro-4-Oxo-Quinoline-3-COOH Step3->Product

Figure 2: Step-by-step Gould-Jacobs synthesis pathway for the target scaffold.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve the 6-chloro derivative in DMSO (stock 10 mg/mL). Note: These compounds are often less soluble than fluoro-analogs; sonication may be required.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Include Ciprofloxacin as a positive control and DMSO as a vehicle control.

Quantitative Data Summary

Table 1: Comparative Biological Activity Profiles

Compound ClassTarget Organism/Cell LineIC50 / MIC ValuesMechanism of Action
6-Chloro-4-oxo-quinoline S. aureus (MRSA)2 - 8 µg/mLDNA Gyrase Inhibition [2]
6-Chloro-2-phenyl-4-ol HCT-116 (Colon Cancer)3.3 µMPI3Kα Kinase Inhibition [3]
6-Fluoro Analog (Cipro) E. coli< 0.01 µg/mLDNA Gyrase Inhibition
6-Chloro-3-ester HIV-1 Integrase12 nM (Ki)Strand Transfer Inhibition [5]

Note: The 6-chloro derivatives generally show higher MICs than 6-fluoro analogs for wild-type bacteria but often retain potency against specific resistant mutants or offer superior anticancer profiles.

References

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives. PubMed. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition. MDPI Cancers. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: mechanistic insights. PubMed Central. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Antiviral Potential of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Analogs

Executive Summary The quinolone scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of bioactivities, including antibacterial,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolone scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of bioactivities, including antibacterial, antimalarial, and anticancer properties.[1][2] This guide explores the untapped antiviral potential of a specific subclass: analogs of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. Historically, research into quinolones has focused on their ability to inhibit bacterial DNA gyrase; however, emerging evidence reveals their capacity to interfere with various stages of the viral life cycle.[3][4][5] Analogs have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), influenza, respiratory syncytial virus (RSV), and coronaviruses.[1][4][6][7][8] This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to systematically synthesize, screen, and characterize the antiviral properties of this promising compound series. We will detail the causality behind experimental design, present self-validating protocols, and outline a logical pathway from initial synthesis to lead candidate identification.

The Scientific Rationale: Why This Quinolone Scaffold?

The selection of the Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate core is predicated on established structure-activity relationship (SAR) principles within the broader quinolone class. The 4-oxo-quinoline core is essential for biological activity, with the 3-carboxyl group (or its ester derivative) being a critical site for interaction with target enzymes.[9] The presence of a halogen, such as chlorine at the C-6 position, has been shown to enhance the potency of various quinolone-based agents.

The primary hypothesis is that modifications to this core scaffold can shift its target specificity from bacterial topoisomerases to viral proteins, such as polymerases, proteases, or reverse transcriptases, or interfere with viral entry and replication processes.[3][7][10][11] For instance, a closely related compound, a 6-chloro-4-oxo-quinoline ribonucleoside, was found to inhibit HIV-1 replication by directly targeting the reverse transcriptase enzyme.[7] This precedent provides a strong justification for the exploration of analogs of the title compound as a novel class of antiviral agents.

Synthesis of the Analog Library: A Proposed Strategy

A robust and versatile synthetic strategy is paramount for generating a diverse library of analogs to enable comprehensive SAR studies. While numerous methods exist for quinoline synthesis, a modified Gould-Jacobs reaction provides a reliable and adaptable route. The causality behind this choice lies in its tolerance for a variety of substituents on the aniline precursor, allowing for systematic modification of the quinolone core.

General Synthetic Protocol

The following multi-step protocol is proposed for the synthesis of the target analogs. This method ensures consistency and allows for the introduction of diversity at key positions of the quinolone scaffold.

  • Step 1: Condensation. React a substituted aniline (e.g., 4-chloroaniline) with diethyl acetylenedicarboxylate. This forms the key enamine intermediate. The reaction is typically performed in a non-polar solvent like toluene and heated to reflux to drive the reaction to completion.

  • Step 2: Thermal Cyclization. The enamine intermediate is heated at high temperatures (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether. This intramolecular cyclization is the core of the Gould-Jacobs reaction, forming the 4-hydroxyquinoline ring system.

  • Step 3: Esterification/Amidation. The resulting quinoline-2-carboxylic acid can be esterified (e.g., using methanol in the presence of an acid catalyst like H₂SO₄ to yield the methyl ester) or converted to a variety of amides. This step is critical for exploring the impact of the C-2 substituent.

  • Step 4: N-1 Alkylation/Arylation. The nitrogen at the N-1 position can be substituted using various alkyl or aryl halides in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF. This allows for the introduction of diverse functional groups to probe their effect on antiviral activity and cell permeability.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Generalized Synthesis of Quinolone Analogs Aniline Substituted Aniline (e.g., 4-chloroaniline) Condensation Step 1: Condensation (Toluene, Reflux) Aniline->Condensation Reagent1 Diethyl Acetylenedicarboxylate Reagent1->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C) Enamine->Cyclization QuinoloneAcid 4-Hydroxyquinoline-2-carboxylic Acid Core Cyclization->QuinoloneAcid Esterification Step 3: Esterification / Amidation (e.g., MeOH/H+) QuinoloneAcid->Esterification CoreEster Methyl 6-chloro-4-oxo-1,4-dihydro- quinoline-2-carboxylate Esterification->CoreEster Alkylation Step 4: N-1 Substitution (Alkyl/Aryl Halide, Base) CoreEster->Alkylation FinalAnalogs Diverse Analog Library Alkylation->FinalAnalogs

Caption: A generalized workflow for the synthesis of the target quinolone analog library.

The Antiviral Screening Cascade: A Self-Validating Workflow

To efficiently identify and prioritize promising antiviral candidates, a multi-tiered screening cascade is essential. This workflow is designed as a self-validating system, where each step provides crucial data that informs the next, ensuring that resources are focused on the most promising compounds.

Caption: A tiered workflow for antiviral screening and lead candidate identification.

Tier 1: Primary Screening & Cytotoxicity Assessment

The goal of this initial tier is to rapidly identify compounds with any level of antiviral activity while simultaneously flagging those that are simply toxic to the host cells.

Protocol: Cytopathic Effect (CPE) Inhibition Assay [12]

  • Causality: This assay is a robust, high-throughput method to visualize the protective effect of a compound on virus-induced cell death. A reduction in CPE indicates potential antiviral activity.

  • Methodology:

    • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza) in 96-well plates and incubate to form a confluent monolayer.

    • Compound Addition: Treat the cells with the synthesized analogs at a single, high concentration (e.g., 10-50 µM). Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

    • Virus Inoculation: Infect the plates with the target virus at a multiplicity of infection (MOI) that causes 80-90% CPE within 48-72 hours.

    • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

    • Quantification: After the incubation period, assess cell viability. This is commonly done by staining with a vital dye like crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader.

    • Endpoint: Percent CPE inhibition = [(OD_test - OD_virus) / (OD_cell - OD_virus)] * 100.

Protocol: Neutral Red Uptake Cytotoxicity Assay [13]

  • Causality: This assay must be run in parallel on uninfected cells to provide a self-validating counter-screen. It determines if the compound itself is toxic. Neutral Red is a dye that is actively transported into the lysosomes of living cells; dead or dying cells lose this ability.

  • Methodology:

    • Cell Seeding: Prepare a 96-well plate with host cells identical to the CPE assay.

    • Compound Addition: Add a range of concentrations of the test compounds to the wells (in the absence of any virus).

    • Incubation: Incubate for the same duration as the CPE assay.

    • Staining: Add Neutral Red solution and incubate for ~2 hours to allow for dye uptake.

    • Extraction & Reading: Wash the cells, then lyse them with a destain solution to release the dye. Read the absorbance at ~540 nm.

    • Endpoint: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration at which cell viability is reduced by 50%.

Tier 2: Dose-Response and Selectivity Index (SI)

Hits from the primary screen are advanced to determine their potency (EC₅₀) and therapeutic window (SI).

Protocol: Plaque Reduction Assay [14]

  • Causality: This is considered a gold-standard assay. It quantifies the ability of a compound to inhibit the production of infectious virus particles, providing a more stringent measure of antiviral activity than CPE inhibition.

  • Methodology:

    • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Infection: Infect the monolayers with a low MOI of the virus (e.g., 100 plaque-forming units per well) for 1 hour.

    • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the test compound.

    • Incubation: Incubate for 2-5 days until plaques (zones of cell death) are visible.

    • Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

    • Endpoint: Calculate the 50% effective concentration (EC₅₀), the concentration that reduces the number of plaques by 50% compared to the virus control.

Calculating the Selectivity Index (SI): The SI is a critical metric for prioritizing compounds. It is the ratio of cytotoxicity to antiviral activity. SI = CC₅₀ / EC₅₀ A higher SI value indicates a more promising therapeutic window. Generally, an SI > 10 is considered a good starting point for further investigation.

Tier 3: Mechanism of Action (MoA) Studies

For prioritized candidates with a high SI, the next logical step is to elucidate their mechanism of action.

Protocol: Time-of-Addition Assay [8]

  • Causality: This assay helps pinpoint the stage of the viral lifecycle that is inhibited by the compound (e.g., entry, replication, or egress).

  • Methodology:

    • Infect cells with a high MOI of the virus.

    • Add the compound at different time points relative to infection (e.g., -2 to 0 hours for entry, 0 to 8 hours for replication, 8+ hours for late-stage events).

    • At the end of a single replication cycle (e.g., 12-24 hours), quantify the virus yield (e.g., by RT-qPCR for viral RNA or by plaque assay for infectious particles).

    • Interpretation: The time point at which the compound loses its inhibitory effect indicates the stage of the viral lifecycle it targets. For example, if a compound is only effective when added early, it likely targets viral entry or early replication.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the screening cascade allows for a systematic analysis of the structure-activity relationship. The goal is to identify which chemical modifications on the quinolone scaffold lead to increased potency and selectivity.

Below is a table of hypothetical data for a series of analogs to illustrate how SAR data would be presented and interpreted.

Compound ID N-1 Substituent C-2 Substituent EC₅₀ (µM) vs. IAV CC₅₀ (µM) in MDCK Selectivity Index (SI) Notes
Core-01 -H-COOCH₃15.2>100>6.6Parent compound, moderate activity.
Analog-02 -CH₃-COOCH₃8.5>100>11.8Small alkyl group at N-1 improves potency.
Analog-03 -CH₂CH₂OH-COOCH₃5.18516.7Hydroxyethyl group enhances activity.
Analog-04 -Cyclopropyl-COOCH₃2.37030.4Promising Hit. Cyclopropyl at N-1 is favorable.
Analog-05 -Phenyl-COOCH₃25.6451.8Bulky aryl group is detrimental to selectivity.
Analog-06 -Cyclopropyl-COOH>50>100N/AHydrolysis of ester to acid abolishes activity.
Analog-07 -Cyclopropyl-CONH₂18.9>100>5.3Amide at C-2 is less active than the ester.

Interpretation:

  • N-1 Position: Small, non-bulky alkyl groups (especially cyclopropyl) appear to be optimal for antiviral activity.

  • C-2 Position: The methyl ester is critical for activity, as both the free carboxylic acid and the primary amide show significantly reduced potency. This suggests the ester may be important for cell permeability or for fitting into a specific binding pocket.

  • Lead Candidate: Based on this hypothetical data, Analog-04 would be selected as the lead candidate for MoA studies due to its high potency and excellent selectivity index.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for exploring the antiviral potential of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate analogs. By employing a systematic approach to synthesis and a tiered, self-validating screening cascade, researchers can efficiently identify and characterize novel antiviral lead compounds.

The next steps for a promising lead candidate, such as the hypothetical Analog-04 , would involve:

  • Lead Optimization: Synthesizing a focused library of analogs around the lead to further improve potency and drug-like properties.

  • Broader Antiviral Spectrum: Testing against a panel of other viruses to determine if it is a broad-spectrum or virus-specific inhibitor.

  • Resistance Studies: Generating resistant viral mutants to identify the specific molecular target of the compound.

  • In Vivo Efficacy: Evaluating the compound's efficacy and safety in relevant animal models of viral infection.

The quinolone scaffold remains a fertile ground for drug discovery. A disciplined and logical application of the principles and protocols outlined herein will pave the way for the potential development of a new class of urgently needed antiviral therapeutics.

References

  • Title: Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. Source: Molecules, 2022. URL: [Link]

  • Title: Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. Source: European Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Source: Asian Pacific Journal of Health Sciences, 2021. URL: [Link]

  • Title: Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Source: Arzneimittelforschung, 2000. URL: [Link]

  • Title: A review: Mechanism of action of antiviral drugs. Source: Journal of Pharmaceutical Sciences and Research, 2021. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Source: Molecules, 2020. URL: [Link]

  • Title: Synthetic and medicinal perspective of quinolines as antiviral agents. Source: European Journal of Medicinal Chemistry, 2019. URL: [Link]

  • Title: Antiviral Properties of Quinolone-based Drugs. Source: ResearchGate, Public Full-text. URL: [Link]

  • Title: Antiviral Properties of Quinolone-Based Drugs. Source: Current Medicinal Chemistry, 2003. URL: [Link]

  • Title: Quinolones. Antiviral drugs. Source: SlidePlayer. URL: [Link]

  • Title: Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Source: Viruses, 2024. URL: [Link]

  • Title: Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Source: ResearchGate, Request PDF. URL: [Link]

  • Title: The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Source: Current HIV Research, 2009. URL: [Link]

  • Title: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Source: Viruses, 2021. URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Source: Pharmacy & Pharmacology International Journal, 2015. URL: [Link]

  • Title: A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)-1,2-THIAZINE1, 1-DIOXIDE-3-CARBOXYLATE.
  • Title: Antiviral Properties of Quinolone-based Drugs. Source: Ingenta Connect. URL: [Link]

  • Title: Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Source: ResearchGate. URL: [Link]

  • Title: Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Source: Drugs Under Experimental and Clinical Research, 1990. URL: [Link]

  • Title: In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Source: Journal of Molecular Modeling, 2023. URL: [Link]

  • Title: Antiviral Drug Screening. Source: Virology Research Services. URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Source: Antimicrobial Agents and Chemotherapy, 2014. URL: [Link]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Source: The Journal of Organic Chemistry, 2021. URL: [Link]

  • Title: Method for synthesizing lornoxicam.
  • Title: In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Source: Protocols.io. URL: [Link]

  • Title: Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Source: Journal of Medicinal Chemistry, 1988. URL: [Link]

  • Title: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Source: Molecules, 2022. URL: [Link]

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Foundational

The Pivotal Role of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate in Contemporary Drug Discovery: A Technical Guide

Foreword: Unveiling a Versatile Scaffold In the landscape of modern medicinal chemistry, the quinolone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among the vast array...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the quinolone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among the vast array of quinolone derivatives, Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate emerges as a pivotal intermediate and a molecule of significant interest in its own right. Its unique structural features, including the electron-withdrawing chloro group at the 6-position and the reactive methyl ester at the 2-position, render it a versatile building block for the synthesis of a new generation of pharmaceuticals. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its established and potential applications in drug discovery, offering valuable insights for researchers, scientists, and professionals in the field.

I. Synthesis and Mechanistic Insights: The Gould-Jacobs Approach

The primary and most efficient route to Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is through a variation of the classic Gould-Jacobs reaction.[1][2] This powerful synthetic strategy involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization to form the quinolone ring system.

Underlying Principles of the Gould-Jacobs Reaction

The reaction proceeds in two key stages:

  • Condensation: The initial step involves the reaction of an aniline with an alkoxymethylenemalonate. This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient carbon of the malonate, leading to the displacement of an alkoxy group and the formation of an anilinomethylenemalonate intermediate.[1][3]

  • Thermal Cyclization: The anilinomethylenemalonate intermediate then undergoes an intramolecular cyclization at high temperatures. This step involves the attack of the aniline ring onto one of the ester carbonyls, followed by the elimination of an alcohol molecule to form the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-oxo-1,4-dihydroquinoline form.[1] High-boiling point solvents such as diphenyl ether are often employed to achieve the necessary temperatures for efficient cyclization.[4]

Gould-Jacobs_Reaction_Workflow cluster_synthesis Gould-Jacobs Synthesis 4-Chloroaniline 4-Chloroaniline Intermediate Diethyl 2-(((4-chlorophenyl)amino) methylene)malonate 4-Chloroaniline->Intermediate Condensation Dimethyl_acetylenedicarboxylate Dimethyl acetylenedicarboxylate Dimethyl_acetylenedicarboxylate->Intermediate Final_Product Methyl 6-chloro-4-oxo-1,4- dihydroquinoline-2-carboxylate Intermediate->Final_Product Thermal Cyclization (e.g., Diphenyl Ether, ~250 °C) caption Figure 1: Conceptual workflow of the Gould-Jacobs synthesis. Anticancer_Mechanism cluster_pathway Mechanism of Anticancer Action Quinolone_Derivative Quinolone Derivative Topoisomerase Topoisomerase Quinolone_Derivative->Topoisomerase Inhibits Cleavage_Complex Stabilized Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex Forms complex with DNA DNA DNA->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces caption Figure 2: Postulated anticancer mechanism of quinolone derivatives.

Sources

Protocols & Analytical Methods

Method

Synthesis of "Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" via Gould-Jacobs reaction

Application Note: Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-carboxylate Derivatives via Gould-Jacobs Reaction Abstract & Scope This application note details the protocol for the synthesis of Methyl 6-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-carboxylate Derivatives via Gould-Jacobs Reaction

Abstract & Scope

This application note details the protocol for the synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate using the Gould-Jacobs reaction . This scaffold is a critical intermediate in the manufacturing of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin).

Critical Regiochemistry Advisory: The standard Gould-Jacobs reaction (condensation of aniline with alkoxymethylenemalonate) exclusively yields the 3-carboxylate isomer. The 2-carboxylate isomer (a kynurenic acid derivative) is mechanistically inaccessible via standard methoxymethylenemalonate reagents; it requires the use of dimethyl acetylenedicarboxylate (DMAD) via a modified Conrad-Limpach or specific thermal cyclization route. This guide focuses on the standard Gould-Jacobs pathway yielding the 3-carboxylate, as this is the industrial standard associated with the reaction name.

Introduction & Mechanistic Insight

The Gould-Jacobs reaction is a two-step sequence involving condensation and thermal cyclization.

  • Condensation (Michael Addition-Elimination): 4-Chloroaniline reacts with Dimethyl Methoxymethylenemalonate (DMM) to form an enamine intermediate (dimethyl 2-(((4-chlorophenyl)amino)methylene)malonate).

  • Cyclization (Intramolecular

    
    ):  The enamine undergoes thermal cyclization at high temperatures (
    
    
    
    250°C) to close the pyridine ring, releasing methanol.

Why this approach?

  • Atom Economy: High.

  • Scalability: The reaction is robust and does not require heavy metal catalysts.

  • Selectivity: The para-chloro substituent directs cyclization to the ortho position, yielding the 6-chloro-quinoline exclusively.

Reaction Workflow (Visualization)

The following diagram illustrates the synthetic pathway and critical process control points.

GouldJacobs Aniline 4-Chloroaniline (Reagent A) Enamine Enamine Intermediate (Solid Precipitate) Aniline->Enamine Step 1: Condensation (MeOH, Reflux, 2h) DMM Dimethyl Methoxymethylenemalonate (Reagent B) DMM->Enamine Dowtherm Dowtherm A (250°C Heat Carrier) Enamine->Dowtherm Step 2: Addition Product Methyl 6-chloro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Dowtherm->Product Cyclization (-MeOH)

Figure 1: Step-wise synthetic flow for the Gould-Jacobs reaction.

Experimental Protocol

Phase 1: Condensation (Enamine Formation)

Objective: Synthesize dimethyl 2-(((4-chlorophenyl)amino)methylene)malonate.

ReagentMW ( g/mol )Equiv.Amount (Example)
4-Chloroaniline 127.571.012.76 g
Dimethyl Methoxymethylenemalonate (DMM) 174.151.0518.29 g
Methanol (Anhydrous) SolventN/A100 mL

Procedure:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Chloroaniline and Methanol. Stir until dissolved.

  • Addition: Add DMM dropwise over 10 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (65°C) for 2–3 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3) should show consumption of aniline (

      
      ) and appearance of a new spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to 0°C in an ice bath. The enamine intermediate will precipitate as a white/off-white solid.

  • Filtration: Filter the solid under vacuum. Wash with cold methanol (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 50°C. Expected Yield: >90%.

Phase 2: Thermal Cyclization

Objective: Convert enamine to the quinoline scaffold. Safety Warning: This step involves temperatures (


250°C) near the flash point of many organic compounds. Use Dowtherm A  (eutectic mixture of biphenyl and diphenyl ether) and ensure proper ventilation for methanol evolution.
ReagentRoleAmount
Enamine Intermediate Precursor20.0 g (from Phase 1)
Dowtherm A Heat Transfer Fluid200 mL (10 vol)

Procedure:

  • Pre-heating: In a 500 mL 3-neck RBF equipped with a mechanical stirrer, internal thermometer, and a Dean-Stark trap (or simple distillation head), heat the Dowtherm A to 250°C .

  • Addition (Critical): Add the solid Enamine intermediate to the hot solvent in small portions over 20–30 minutes.

    • Caution: Rapid addition causes vigorous foaming due to the rapid evolution of methanol gas. Maintain temperature >240°C to ensure cyclization.

  • Reaction: Stir at 250°C for 45–60 minutes. Evolution of methanol vapors will cease when complete.

  • Cooling: Allow the mixture to cool slowly to room temperature. The product usually precipitates as a beige/brown solid.

  • Isolation: Dilute the mixture with Hexane (200 mL) to further precipitate the product and solubilize the Dowtherm A.

  • Filtration: Filter the solid.

  • Washing:

    • Wash with Hexane (

      
       mL) to remove Dowtherm A.
      
    • Wash with Acetone (

      
       mL) to remove unreacted impurities.
      
  • Purification: Recrystallize from DMF or Acetic Acid if high purity (>99%) is required.

Characterization & Validation

TechniqueExpected Data (Validation Criteria)
Appearance Off-white to pale brown crystalline solid.
Melting Point >280°C (Decomposes).[1] Note: Quinolones typically have very high MPs.

H NMR (DMSO-

)

12.5 (br s, 1H, NH), 8.6 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.7 (dd, 1H, H-7), 7.6 (d, 1H, H-8), 3.8 (s, 3H, OMe).
LC-MS

(consistent with Cl isotope pattern 3:1).

Interpretation:

  • The singlet at

    
     8.6 ppm is characteristic of the H-2 proton in the quinolone ring, confirming the 3-carboxylate regiochemistry.
    
  • Absence of ethyl signals (triplet/quartet) confirms the methyl ester integrity (no transesterification if methanol was used).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[3] Link

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of Enamines: A New Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie, 1987(10), 871–879. (Foundational work on fluoroquinolone precursors).
  • Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage.[3] Link (Modern process comparison).

Disclaimer: This protocol involves hazardous chemicals and high temperatures. It is intended for use by qualified personnel in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) before handling Dowtherm A or chloroanilines.

Sources

Application

Application Note: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a Medicinal Chemistry Scaffold

This Application Note is designed as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (referred to herein as 6-Cl-M...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (referred to herein as 6-Cl-MQC ), a critical scaffold in the synthesis of kynurenic acid derivatives, particularly for neuroactive and glutamate receptor-modulating therapeutics.

Executive Summary

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (6-Cl-MQC ) is a privileged bicyclic scaffold distinct from the widely known fluoroquinolone antibiotics (which are 3-carboxylates). This 2-carboxylate derivative is the methyl ester of 6-chlorokynurenic acid , a potent antagonist of the glycine co-agonist site on the NMDA receptor.

Beyond neuroscience, this scaffold serves as a versatile electrophilic template. The C4-carbonyl and C2-ester moieties allow for orthogonal functionalization, enabling the rapid generation of diverse libraries for kinase inhibition, antiviral research, and fragment-based drug discovery (FBDD).

Structural Analysis & Chemical Properties[1][2][3]

The 6-Cl-MQC scaffold presents three distinct vectors for chemical modification, making it an ideal "hub" molecule.

VectorPositionChemical NatureSynthetic Utility
Vector A C-2 (Ester) Electrophilic CarbonylAmidation, reduction to alcohol, hydrolysis to acid (solubility modulation).
Vector B C-4 (Ketone) Vinylogous Amide / TautomerConversion to 4-chloro (via POCl₃) for SNAr displacement; O-alkylation.
Vector C C-6 (Chloro) Aryl ChlorideSuzuki-Miyaura coupling, Buchwald-Hartwig amination (requires activation).
Core N-1 Pyridone NitrogenN-alkylation to tune lipophilicity and blood-brain barrier (BBB) penetration.
Physicochemical Profile[2][3][4][5][6][7][8][9]
  • Molecular Formula: C₁₁H₈ClNO₃[1]

  • Molecular Weight: 237.64 g/mol [1]

  • LogP (Predicted): ~2.2 (Favorable for CNS penetration)

  • pKa: ~8.5 (NH acidic proton), making it ionizable at physiological pH if not alkylated.

Synthetic Protocols

Protocol A: De Novo Synthesis (The Modified Conrad-Limpach Approach)

This is the industry-standard route for generating the 2-carboxylate scaffold, utilizing the reaction between an aniline and a dialkyl acetylenedicarboxylate.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)

  • Methanol (anhydrous)

  • Diphenyl ether (Dowtherm A)

Step-by-Step Methodology:

  • Michael Addition: Dissolve 4-chloroaniline (12.75 g, 100 mmol) in anhydrous MeOH (100 mL). Dropwise add DMAD (15.6 g, 110 mmol) at 0°C. Stir at room temperature for 12 hours.

  • Isolation of Enamine: Evaporate the solvent under reduced pressure. The residue is the dimethyl (4-chlorophenyl)aminomaleate intermediate. Note: Do not purify; use crude.

  • Thermal Cyclization: Heat diphenyl ether (100 mL) to 250°C (reflux). Add the crude enamine solution (dissolved in a minimum amount of diphenyl ether) dropwise to the boiling solvent.

    • Critical Control Point: Rapid addition is necessary to prevent polymerization, but temperature must be maintained above 240°C to drive methanol elimination.

  • Work-up: After 30 minutes, cool the mixture to room temperature. Add hexane (200 mL) to precipitate the product. Filter the solid, wash with diethyl ether to remove traces of diphenyl ether.

  • Purification: Recrystallize from DMF/Ethanol to yield 6-Cl-MQC as an off-white solid (Yield: ~65-75%).

Protocol B: Functionalization Workflow (Library Generation)

This workflow describes converting the scaffold into a 4-amino-quinoline-2-carboxamide library.

Step 1: Chlorination (Activation)

  • Reflux 6-Cl-MQC in POCl₃ (5 vol) for 2 hours.

  • Evaporate excess POCl₃. Pour onto ice/NaHCO₃.

  • Product: Methyl 4,6-dichloroquinoline-2-carboxylate.

Step 2: SNAr Displacement (C4 Diversification)

  • Dissolve the 4,6-dichloro intermediate in DMF.

  • Add Primary Amine (R-NH₂, 1.2 eq) and DIPEA (2.0 eq).

  • Heat at 80°C for 4 hours.

  • Result: 4-amino substituted derivative.[2][3]

Step 3: Amidation (C2 Diversification)

  • React the ester with an amine (R'-NH₂) using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst, or hydrolyze to the acid and couple using HATU.

Experimental Workflows & Pathway Visualization

Workflow 1: Synthetic Pathway Logic

The following diagram illustrates the synthesis and divergent functionalization pathways for the scaffold.

SynthesisPathway Start 4-Chloroaniline Intermediate Enamine Intermediate (Michael Adduct) Start->Intermediate MeOH, RT Michael Addition DMAD DMAD (Dimethyl acetylenedicarboxylate) DMAD->Intermediate Scaffold Methyl 6-chloro-4-oxo- 1,4-dihydroquinoline-2-carboxylate (6-Cl-MQC) Intermediate->Scaffold Diphenyl Ether 250°C, Cyclization Prod_A 4,6-Dichloro Derivative Scaffold->Prod_A POCl3 Chlorination Prod_B 6-Chlorokynurenic Acid (Hydrolysis) Scaffold->Prod_B LiOH Hydrolysis Prod_C N-Alkylated Scaffold Scaffold->Prod_C R-X, K2CO3 N-Alkylation Library 4-Amino-2-Carboxamide Library (CNS Active) Prod_A->Library 1. R-NH2 (SNAr) 2. R'-NH2 (Amidation)

Caption: Divergent synthesis starting from 4-chloroaniline to generate 6-Cl-MQC and subsequent library expansion.

Workflow 2: Structure-Activity Relationship (SAR) Logic

This diagram maps the biological implications of modifying specific positions on the scaffold, specifically for NMDA receptor antagonism.

SAR_Logic Center 6-Cl-MQC Scaffold C2 Position C-2 (Carboxylate) Center->C2 C4 Position C-4 (Ketone) Center->C4 C6 Position C-6 (Chlorine) Center->C6 C2_Acid Free Acid: Essential for Glycine Site Binding C2->C2_Acid Hydrolysis C2_Ester Ester/Amide: Prodrug / BBB Permeability C2->C2_Ester C4_OH 4-OH (Tautomer): H-Bond Donor C4->C4_OH C4_Sub 4-Substitutions: Steric Bulk Tolerance C4->C4_Sub C6_Effect Lipophilicity & Metabolic Stability C6->C6_Effect C6_Potency Cl/Br/I > H Increases Potency C6->C6_Potency

Caption: SAR map highlighting the pharmacophoric contributions of the 6-Cl-MQC scaffold for NMDA receptor targeting.

Medicinal Chemistry Applications

A. NMDA Receptor Antagonism (Glycine Site)

The hydrolyzed form of 6-Cl-MQC (6-chlorokynurenic acid) is a classic antagonist of the NMDA receptor glycine site.

  • Mechanism: Competitive antagonism prevents glycine binding, reducing channel opening frequency and preventing excitotoxicity.

  • Therapeutic Area: Stroke (ischemia), Epilepsy, Neuropathic Pain.

  • Key Insight: While the 5,7-dichloro analog is more potent, the 6-chloro variant provides a critical balance of solubility and potency for initial screening. The methyl ester (6-Cl-MQC) is often used in cellular assays to ensure the compound crosses the cell membrane before intracellular hydrolysis releases the active acid.

B. Kinase Inhibitor Scaffold

The planar quinoline structure mimics the adenosine ring of ATP.

  • Strategy: Substitution at C4 with an aniline or benzylamine creates a hinge-binding motif.

  • Target: Tyrosine kinases (e.g., VEGFR, PDGFR).

C. Data Summary: Biological Activity
Compound FormTargetActivity TypeIC50 / Ki (Approx)Notes
6-Cl-MQC (Ester) Cellular AssaysProdrugN/AHigh permeability; hydrolyzes to acid.[4]
6-Chlorokynurenic Acid NMDA (Glycine Site)Antagonist0.5 - 2.0 µMNeuroprotective; limited BBB penetration.
4-Amino Derivatives Kinases / BacteriaInhibitorVariableActivity depends heavily on C4 substituent.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link (Foundational synthesis logic).

  • Leeson, P. D., et al. (1991).[5] Kynurenic acid derivatives.[5][6][7] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor.[6] Journal of Medicinal Chemistry.[5] Link (Definitive SAR on chlorokynurenates).

  • Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences. Link (Mechanistic grounding).

  • PubChem. Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate - Compound Summary. National Library of Medicine. Link (Chemical data verification).

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids.[6][8] Pharmacological Reviews. Link (Review of biological context).

Sources

Method

"Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" in the synthesis of bioactive carboxamides

This Application Note and Protocol Guide details the use of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a pivotal scaffold in the synthesis of bioactive carboxamides, specifically targeting anti-tubercula...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a pivotal scaffold in the synthesis of bioactive carboxamides, specifically targeting anti-tubercular, antiviral, and neuroactive (NMDA antagonist) pharmacophores.[1]

[2]

Introduction & Pharmacological Significance[1][2][3][4]

The 4-oxo-1,4-dihydroquinoline-2-carboxylate core is a structural analog of Kynurenic Acid , an endogenous neuroprotective metabolite.[2] The introduction of a 6-chloro substituent and the modification of the C2-ester functionality are critical strategies in medicinal chemistry to modulate lipophilicity, metabolic stability, and target affinity.

This scaffold is a validated precursor for three primary bioactive classes:[1]

  • Anti-tubercular Agents: N-Aryl carboxamides derived from this core exhibit potent activity against Mycobacterium tuberculosis (Mtb) by targeting the QcrB subunit of the cytochrome bcc complex.

  • NMDA Receptor Antagonists: 6-Chlorokynurenic acid derivatives are classic glycine-site antagonists used in neuropharmacology.[2]

  • Viral Polymerase Inhibitors: N-substituted quinolone carboxamides have shown efficacy against Hepatitis B virus (HBV) replication.

Chemical Profile[1][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate[2][3][4]

  • Molecular Formula: C₁₁H₈ClNO₃[1]

  • Key Reactivity:

    • C2-Ester: Electrophilic center for amidation (carboxamide formation).[1]

    • N1-Position: Nucleophilic center for alkylation (critical for "quinolone" antibiotic-like activity).[2]

    • C4-Oxo: Tautomeric equilibrium with C4-hydroxy; allows for chlorination (to 4,6-dichloroquinoline) and subsequent

      
       substitutions.[1]
      

Synthetic Utility & Pathway Visualization[1][2]

The synthesis of bioactive carboxamides from this ester typically follows a Divergent Synthesis workflow. The ester can be directly amidated or hydrolyzed to the acid for coupling.

Workflow Diagram (DOT)

G Start 4-Chloroaniline Intermediate Enamine Intermediate Start->Intermediate MeOH, Reflux Reagent DMAD (Dimethyl Acetylenedicarboxylate) Reagent->Intermediate Scaffold Methyl 6-chloro-4-oxo- 1,4-dihydroquinoline-2-carboxylate (The Scaffold) Intermediate->Scaffold Thermal Cyclization (Dowtherm A, 250°C) RouteA Route A: Hydrolysis Scaffold->RouteA NaOH/H2O RouteB Route B: Direct Aminolysis Scaffold->RouteB Amine, Microwave/Heat Acid Carboxylic Acid Intermediate RouteA->Acid Amide Bioactive Carboxamide (Target Molecule) Acid->Amide Amine, HATU/BOP, DIPEA Alkylation N1-Alkylation (Optional) Amide->Alkylation R-X, K2CO3 RouteB->Amide

Figure 1: Divergent synthetic pathways from the 6-chloro-4-oxoquinoline scaffold to bioactive carboxamides.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold (Conrad-Limpach Approach)

Rationale: This method is preferred over the Skraup synthesis for 4-oxo derivatives due to milder conditions and higher regioselectivity.

Reagents: 4-Chloroaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.05 eq), Methanol (anhydrous), Diphenyl Ether (Dowtherm A).[1]

  • Enamine Formation:

    • Dissolve 4-chloroaniline (12.76 g, 100 mmol) in anhydrous MeOH (150 mL).

    • Add DMAD (13.5 mL, 110 mmol) dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (formation of a less polar spot).[1]

    • Concentrate in vacuo to yield the yellow oily enamine (dimethyl 2-((4-chlorophenyl)amino)but-2-enedioate).[1]

  • Thermal Cyclization:

    • Heat Diphenyl Ether (50 mL) to 250°C (reflux) in a heavy-walled flask equipped with a Dean-Stark trap (to remove MeOH produced).

    • Add the crude enamine dropwise (carefully!) to the boiling solvent.

    • Maintain reflux for 30–60 minutes. The product typically precipitates as an off-white/buff solid upon cooling.

    • Purification: Dilute with hexane/diethyl ether, filter the solid, and wash extensively to remove high-boiling solvent.[1]

    • Yield: Typically 65–80%.

Phase 2: Synthesis of Bioactive Carboxamides

Two routes are provided.[5][6][7][4][8][9][10][11][12] Route A is recommended for valuable/complex amines due to milder conditions. Route B is suitable for simple, nucleophilic amines.[1]

Protocol A: Hydrolysis and Peptide Coupling (Recommended)

Target: Anti-tubercular N-benzyl carboxamides.[1]

  • Hydrolysis:

    • Suspend the methyl ester (1.0 eq) in THF/Water (1:1).[1] Add NaOH (2.0 eq).

    • Stir at 60°C for 2 hours until the solution becomes clear (salt formation).

    • Acidify with 1M HCl to pH 2. The free acid (6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid) will precipitate.[2] Filter and dry.[12]

  • Coupling:

    • Dissolve the acid (1.0 mmol) in dry DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (2.5 mmol).[1] Stir for 10 mins to activate the carboxylate.

    • Add the amine (e.g., 4-fluorobenzylamine for anti-TB activity) (1.1 mmol).[1]

    • Stir at RT for 12–16 hours.

    • Workup: Pour into ice water. The carboxamide usually precipitates. If not, extract with EtOAc, wash with LiCl (5%) to remove DMF, then brine.[1]

Protocol B: Direct Aminolysis (Microwave Assisted)

Target: Rapid library generation.[1]

  • Mix the methyl ester (0.5 mmol) and the amine (2.0 eq) in a microwave vial.

  • Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 eq) as a catalyst (optional but recommended for lower temps).[1]

  • Add Ethanol (2 mL) as solvent.[1]

  • Microwave irradiation: 120°C for 20 minutes .

  • Cool and filter the precipitate.[12]

Optimization & Troubleshooting

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete removal of MeOH during heating.[2]Use a Dean-Stark trap; ensure temperature is >240°C to overcome the activation energy barrier.
O-Alkylation vs N-Alkylation Competition between N1 and O4 during functionalization.[2]For N-alkylation (desired for quinolone activity), use K₂CO₃/DMF or NaH/DMF .[1] For O-alkylation , use Ag₂CO₃ (Silver salts favor O-alkylation).[1]
Poor Solubility The 4-oxo core is highly crystalline and insoluble.Use DMSO or DMF for reactions. For NMR, add a drop of TFA or use TFA-d to solubilize.
Regioselectivity (Amidation) Reaction at C4-hydroxy instead of C2-ester.The C2-ester is more electrophilic. Avoid activating agents like POCl₃ unless you intend to chlorinate the C4 position first.

Case Study: Synthesis of Anti-Tubercular Agents

Objective: Synthesis of N-(4-fluorobenzyl)-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxamide.

Context: This specific derivative has demonstrated significant Minimum Inhibitory Concentration (MIC) values against M. tuberculosis H37Rv strain, acting via the inhibition of the respiratory cytochrome bcc complex.

Data Summary:

CompoundR (Amine)Yield (%)MIC (µM) against Mtb
6a (Ester) -OMe76%>100 (Inactive)
7a (Acid) -OH92%>100 (Inactive)
8c (Amide) 4-F-Benzyl85% 1.2 (Active)
8d (Amide) 2-Pyridyl60%12.5 (Moderate)

Note: The free acid and ester are generally inactive; the carboxamide moiety is essential for binding to the QcrB subunit.

References

  • Anti-tubercular Activity

    • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents.[1] Journal of Medicinal Chemistry.

  • Synthesis Protocol (Conrad-Limpach)

    • Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate synthesis via DMAD.[2] Acta Crystallographica Section E.

  • Cannabinoid/Antiviral Context

    • 4-Oxo-1,4-dihydroquinoline-3-carboxamides as selective CB2 cannabinoid receptor ligands.[2][13][14][15] Journal of Medicinal Chemistry.

    • Note: While 3-carboxamides are primary CB2 ligands, the 2-carboxamide scaffold shares overlapping synthetic pathways and is often screened in parallel.
  • NMDA Antagonists (Kynurenates)

    • Synthesis of 6-chlorokynurenic acid derivatives. European Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Gould-Jacobs Reaction for Quinolone Synthesis

Welcome to the comprehensive technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of quinolone synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of quinolone synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your reaction outcomes.

Understanding the Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, which are pivotal precursors to a vast array of quinolone-based pharmaceuticals. The reaction proceeds through a well-defined sequence of four key steps:

  • Condensation: An aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. This initial step is a nucleophilic substitution on the electron-deficient alkene of the malonate derivative.[1]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to form the quinoline ring system. This is often the most challenging and critical step of the synthesis.[1][2]

  • Saponification: The resulting ester is hydrolyzed, typically with a base like sodium hydroxide, to yield a carboxylic acid.[1]

  • Decarboxylation: The carboxylic acid is then decarboxylated upon heating to afford the final 4-hydroxyquinoline product.[1]

This multistep nature presents several opportunities for optimization and, consequently, for encountering experimental hurdles. This guide will systematically address these challenges.

Visualizing the Pathway: The Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized_Intermediate 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Intermediate High Temp. (~250°C) Carboxylic_Acid Quinolone-3-carboxylic Acid Cyclized_Intermediate->Carboxylic_Acid 1. NaOH 2. H+ Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO2

Caption: The four-step mechanism of the Gould-Jacobs reaction.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section is structured to address specific problems you might encounter at each stage of the Gould-Jacobs reaction.

Issue 1: Low Yield or Failure of the Initial Condensation Step

A successful condensation is critical for the overall success of the reaction. If you observe a significant amount of unreacted aniline by TLC or LC-MS, consider the following:

Potential Cause Explanation & Troubleshooting Steps
Reduced Nucleophilicity of Aniline Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic, leading to a sluggish or incomplete reaction.[3] Solution: Increase the reaction temperature and/or prolong the reaction time. Consider using a higher boiling point solvent for the condensation if performed separately. For particularly challenging substrates, microwave-assisted synthesis can be highly effective in driving the reaction to completion.[4]
Impure Reactants Impurities in the aniline or DEEM can interfere with the reaction. Aniline is susceptible to oxidation. Solution: Ensure the aniline is freshly distilled or purified before use. Check the purity of your DEEM and consider purchasing from a reputable supplier.
Incorrect Stoichiometry While a 1:1 stoichiometry is typical, an excess of DEEM is sometimes used to drive the reaction forward. Solution: Experiment with a slight excess of DEEM (e.g., 1.1 to 1.2 equivalents).
Inadequate Heating The condensation reaction, while often proceeding at moderate temperatures, may require heating to overcome the activation energy, especially with less reactive anilines. Solution: Gently heat the reaction mixture (e.g., 80-120°C) and monitor the progress by TLC.
Issue 2: Incomplete or Failed Thermal Cyclization

This is the most common bottleneck in the Gould-Jacobs synthesis. The high temperatures required can be challenging to manage and can lead to decomposition if not carefully controlled.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Temperature The electrocyclization step has a high activation energy and typically requires temperatures in the range of 240-260°C.[5] Solution: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) is refluxing vigorously. Use a high-temperature thermometer to monitor the internal reaction temperature. For solvent-free reactions, precise temperature control is crucial.
Inappropriate Solvent The choice of solvent is critical for reaching the required temperature and for heat transfer. Solution: Diphenyl ether (b.p. 259°C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are standard choices.[5][6] Note that these solvents can be difficult to remove during workup.[5]
Product Degradation Prolonged heating at high temperatures can lead to decomposition of the desired quinolone product.[2][7] Solution: The key is to find the optimal balance between temperature and reaction time. A thorough time-temperature study is recommended.[2] For instance, a higher temperature for a shorter duration may give a better yield than a lower temperature for a longer period.[2]
Aniline Substituent Effects Electron-donating groups on the aniline generally facilitate the cyclization, while electron-withdrawing groups can hinder it. Solution: For anilines with electron-withdrawing groups, you may need to use higher temperatures or consider alternative cyclization promoters.
Issue 3: Formation of Side Products and Regioselectivity Issues

The formation of byproducts can complicate purification and reduce the overall yield.

Potential Cause Explanation & Troubleshooting Steps
Mixture of Regioisomers With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers. This is governed by both steric and electronic factors.[5] Solution: The regioselectivity can be difficult to control. Often, one isomer is favored, but separation by chromatography may be necessary. In some cases, using a directing group on the aniline can help control the regioselectivity.
Polymerization/Tar Formation At the high temperatures of the cyclization step, decomposition and polymerization of reactants and products can occur, leading to the formation of intractable tars. Solution: Minimize the reaction time at high temperatures. Ensure efficient stirring to prevent localized overheating. Solvent-free conditions, while green, can sometimes exacerbate this issue if not carefully controlled.
Incomplete Hydrolysis or Decarboxylation If the saponification or decarboxylation steps are incomplete, you will have a mixture of the ester, carboxylic acid, and the final product. Solution: Ensure complete hydrolysis by using a sufficient excess of base and adequate heating time. For decarboxylation, ensure the temperature is high enough for the evolution of CO₂ to cease.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the cyclization step?

A1: High-boiling aromatic ethers like diphenyl ether and Dowtherm A are the most commonly used solvents due to their thermal stability and ability to reach the required temperatures of ~250°C.[5][6] However, they can be difficult to remove from the reaction mixture.[5] For some substrates, solvent-free conditions can be employed, which simplifies workup but requires very precise temperature control to avoid decomposition.[6]

Q2: Can I use microwave irradiation for the Gould-Jacobs reaction?

A2: Absolutely. Microwave-assisted synthesis is a powerful modern technique for the Gould-Jacobs reaction. It can dramatically reduce reaction times and often improve yields, especially for the high-temperature cyclization step.[2][4][7] Microwave heating is more uniform and efficient, which can minimize the formation of degradation byproducts.[2]

Q3: My aniline has a strong electron-withdrawing group, and the reaction is not working. What should I do?

A3: The reduced nucleophilicity of anilines with electron-withdrawing groups is a known challenge.[3] For the initial condensation, you may need to use more forcing conditions, such as higher temperatures and longer reaction times, or utilize microwave heating. For the cyclization step, consider using a cyclizing agent like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which can promote cyclization under milder conditions than thermal methods.[8]

Q4: How can I control the regioselectivity of the reaction with a meta-substituted aniline?

A4: Controlling regioselectivity is one of the more advanced challenges of the Gould-Jacobs reaction. The outcome is a delicate balance of steric and electronic effects. Generally, cyclization will preferentially occur at the less sterically hindered ortho position. However, electronic effects can also play a significant role. It is often necessary to perform the reaction and then separate the resulting isomers, typically by column chromatography.

Q5: What are some common purification strategies for the final quinolone product?

A5: The purification strategy will depend on the physical properties of your product. If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration and washed with a suitable solvent (like cold acetonitrile or ethanol) to remove the high-boiling solvent.[2] If the product is soluble, the reaction mixture is typically cooled, diluted with a non-polar solvent to precipitate the product, and then filtered. Recrystallization from a suitable solvent (e.g., ethanol, DMF) is a common method for further purification.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol provides a representative example of a classical Gould-Jacobs synthesis.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture with stirring at 100-110°C for 1-2 hours.

  • Monitor the reaction by TLC until the 4-chloroaniline is consumed.

  • Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((4-chloroanilino)methylene)malonate, may solidify upon cooling.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add diphenyl ether (enough to create a stirrable slurry).

  • Heat the mixture to a vigorous reflux (approximately 250°C) with efficient stirring for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the cyclization is complete, remove the heat source and allow the mixture to cool to room temperature.

  • The product, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate from the solution.

  • Dilute the mixture with hexane or petroleum ether to further promote precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol demonstrates the efficiency of microwave synthesis for the cyclization step.

  • In a 10 mL microwave vial, combine the pre-formed anilidomethylenemalonate intermediate (1 eq.) and diphenyl ether (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250°C and hold for 10-20 minutes. The optimal time should be determined by running small-scale test reactions.

  • After the reaction is complete, cool the vial to room temperature.

  • The product should precipitate. Collect the solid by filtration and wash with cold acetonitrile or ethanol.

  • Dry the product under vacuum.

Table of Recommended Microwave Conditions for Optimization:

Temperature (°C)Time (min)Expected Outcome
25010Moderate conversion
25020Improved conversion
3005Potentially high conversion, risk of decomposition
30010High risk of decomposition

This data is illustrative and should be adapted for specific substrates.[2][7]

Troubleshooting Workflow: A Visual Guide

Troubleshooting_Workflow Start Low Yield in Gould-Jacobs Reaction Check_Condensation Check Condensation Step (TLC/LC-MS of crude) Start->Check_Condensation Condensation_OK Condensation Complete Check_Condensation->Condensation_OK Yes Condensation_Bad Incomplete Condensation Check_Condensation->Condensation_Bad No Check_Cyclization Check Cyclization Step (Isolate intermediate vs. product) Condensation_OK->Check_Cyclization Troubleshoot_Condensation Increase Temp/Time Check Reagent Purity Use Microwave Condensation_Bad->Troubleshoot_Condensation Troubleshoot_Condensation->Start Re-run Cyclization_OK Cyclization Successful Check_Cyclization->Cyclization_OK Yes Cyclization_Bad Incomplete Cyclization Check_Cyclization->Cyclization_Bad No Check_Purification Review Purification (Check mother liquor) Cyclization_OK->Check_Purification Troubleshoot_Cyclization Increase Temperature Check Solvent Optimize Time Use Eaton's Reagent Cyclization_Bad->Troubleshoot_Cyclization Troubleshoot_Cyclization->Start Re-run Purification_OK Yield Loss Minimal Check_Purification->Purification_OK No Purification_Bad Significant Product in Filtrate Check_Purification->Purification_Bad Yes Troubleshoot_Purification Optimize Precipitation Recrystallization Solvent Purification_Bad->Troubleshoot_Purification Troubleshoot_Purification->Cyclization_OK Re-process

Caption: A systematic workflow for troubleshooting low yields.

References

  • Gould–Jacobs reaction. In Wikipedia; 2023. [Link]

  • Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • A solvent-free Jacobs–Gould reaction. ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.

Sources

Optimization

Troubleshooting low yield in "Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" synthesis

Technical Support Center: Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. As a key intermediate in pharmaceutical research, achieving a high yield of this quinolone derivative is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low product yield is a multifaceted issue that can arise from several stages of the synthesis. The following question-and-answer section addresses specific problems you may encounter.

Q1: My overall yield is consistently low. Where is the most likely point of failure in the synthesis?

The synthesis of this quinolone derivative, typically achieved via the Gould-Jacobs reaction, involves two primary stages: the initial condensation and the subsequent high-temperature thermal cyclization.[1][2] The cyclization step is almost always the most critical and common point of failure due to its demanding reaction conditions.

Causality: The Gould-Jacobs reaction proceeds by first condensing an aniline (4-chloroaniline) with a malonic ester derivative (e.g., dimethyl 2-(ethoxymethylene)malonate) to form an intermediate.[1][3] This intermediate must then undergo a 6-electron electrocyclization to form the quinoline ring system. This intramolecular reaction has a significant energy barrier and requires substantial thermal energy, typically temperatures exceeding 250 °C, to proceed efficiently.[3] Insufficient heat or suboptimal reaction time can lead to incomplete conversion or degradation of the product.[4]

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Overall Yield Detected check_intermediate Step 1: Verify Intermediate Formation (TLC, ¹H NMR of crude reaction mixture after condensation) start->check_intermediate intermediate_ok Intermediate Formed Successfully check_intermediate->intermediate_ok Complete? intermediate_fail Incomplete Condensation check_intermediate->intermediate_fail Incomplete? troubleshoot_cyclization Step 2: Focus on Cyclization Step (High-Temperature Stage) intermediate_ok->troubleshoot_cyclization solution_condensation Adjust Condensation: • Increase temperature (100-130°C) • Extend reaction time (1-2h) • Check reagent purity intermediate_fail->solution_condensation purification_issue Step 3: Investigate Work-up & Purification (Extraction, Recrystallization) troubleshoot_cyclization->purification_issue solution_cyclization Optimize Cyclization: • Confirm temperature (>250°C) • Use appropriate high-boiling solvent • Perform time-temperature study troubleshoot_cyclization->solution_cyclization solution_purification Refine Purification: • Ensure pH is correct during work-up • Select optimal recrystallization solvent • Check for product loss in mother liquor purification_issue->solution_purification

Caption: A logical workflow for troubleshooting low yield.

Q2: The thermal cyclization step appears inefficient, with significant starting intermediate leftover. How can I drive this reaction to completion?

This is the most common bottleneck. The inefficiency stems from the high activation energy required for the intramolecular cyclization.

Expertise & Experience: Simply reaching the boiling point of a solvent is not enough; you must ensure the reaction mixture itself maintains the required temperature for a sufficient duration.

  • Verify Reaction Temperature: The cyclization typically requires temperatures of 250-260 °C . Using a high-boiling point solvent is essential. Diphenyl ether (b.p. 259 °C) or Dowtherm A are standard choices. Ensure your heating mantle and apparatus can safely and consistently achieve and maintain this temperature.

  • Optimize Reaction Time: A delicate balance is required. Too short a time leads to incomplete reaction, while prolonged heating can cause decomposition.[4] A time-course study is recommended. Start with the literature-reported time and analyze aliquots every 30 minutes via TLC to determine the optimal endpoint.

  • Consider Microwave Synthesis: Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation to dramatically shorten reaction times and improve yields by efficiently reaching the target temperature.[5]

Data Presentation: Solvents for High-Temperature Cyclization

SolventBoiling Point (°C)AdvantagesDisadvantages
Diphenyl Ether 259Standard, effective, thermally stableCan be difficult to remove, characteristic odor
Dowtherm A 257Eutectic mixture of diphenyl ether & biphenyl, lower melting pointSimilar to diphenyl ether
Paraffin Oil >300Inexpensive, high temperature rangeCan be difficult to remove, variable composition
Q3: My final product is a dark, tarry solid and difficult to purify. What causes this and what are the best purification strategies?

Dark coloration and tar formation are classic signs of product degradation or side reactions, which are common at the high temperatures used for cyclization.[5]

Causality: At temperatures exceeding 250 °C, organic molecules can undergo various decomposition pathways. For quinolones, this can involve decarboxylation, polymerization, or other rearrangements if the reaction is heated for too long or in the presence of impurities.

Purification Protocols:

  • Initial Work-up: After cooling the reaction mixture, the crude product often precipitates. It's crucial to wash this solid thoroughly to remove the high-boiling solvent.

    • Step 1: Dilute the cooled reaction mixture with a non-polar solvent like hexanes or petroleum ether to precipitate the product fully.

    • Step 2: Filter the crude solid and wash extensively with the same non-polar solvent to remove residual diphenyl ether or paraffin oil.

    • Step 3: A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities.[6]

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: Solvents like DMF (N,N-dimethylformamide), ethanol, or chloroform have been reported for recrystallizing quinolone derivatives.[6][7][8] You may need to use a solvent pair (e.g., DMF/water or ethanol/water).

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is darkly colored, you can treat it with a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to form well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Gould-Jacobs reaction for this synthesis?

The reaction proceeds in two distinct, sequential steps.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 4-Chloroaniline C Anilidomethylenemalonate Intermediate A->C B Dimethyl 2-(ethoxymethylene)malonate B->C D Anilidomethylenemalonate Intermediate label_step1 Nucleophilic attack followed by elimination of ethanol (100-130°C) E Methyl 6-chloro-4-oxo-1,4- dihydroquinoline-2-carboxylate D->E label_step2 6-Electron Electrocyclization (Pericyclic Reaction) (>250°C)

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

The reaction begins with a nucleophilic attack from the aniline nitrogen onto the malonate derivative, followed by the elimination of ethanol to form the key anilidomethylenemalonate intermediate.[1] This is followed by a high-temperature 6-electron cyclization to form the quinolone ring, which exists in the more stable 4-oxo tautomeric form.[1]

Q2: How pure do my starting materials, 4-chloroaniline and the malonate ester, need to be?

Extremely pure. The purity of starting materials is a cornerstone of successful synthesis. Impurities in the 4-chloroaniline (e.g., other isomers, oxidation products) can lead to a host of side products that are difficult to separate from the desired quinolone. The malonate ester should be free of hydrolysis products. It is highly recommended to use freshly distilled or purchased high-purity reagents.

Q3: Can I monitor the reaction progress? How?

Yes, monitoring the reaction is critical for optimization.

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method.

    • Condensation Step: Monitor the disappearance of the 4-chloroaniline spot and the appearance of the higher Rf intermediate product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

    • Cyclization Step: Monitor the disappearance of the intermediate and the appearance of the final product, which is often highly fluorescent and has a lower Rf due to its polarity.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the conversion rate accurately.

Experimental Protocols

Protocol: Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

This protocol is a representative procedure based on the Gould-Jacobs methodology.

Step 1: Condensation

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and dimethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture with stirring at 110-120 °C for 1.5 hours.[3] During this time, ethanol will be evolved.

  • Monitor the reaction by TLC until the 4-chloroaniline is consumed.

  • Allow the mixture to cool. The resulting intermediate can often be used directly in the next step without purification.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[3]

  • Equip the flask with a reflux condenser and heat the mixture in a sand bath or with a suitable heating mantle to 250-255 °C.

  • Maintain this temperature with vigorous stirring for 1-2 hours. The product will begin to precipitate.

  • Allow the reaction to cool to room temperature.

Step 3: Work-up and Purification

  • Dilute the cooled slurry with petroleum ether or hexanes (approx. 10 volumes).

  • Filter the solid precipitate and wash it thoroughly with petroleum ether to remove the diphenyl ether.

  • Dry the crude solid under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as N,N-dimethylformamide (DMF) or an ethanol/water mixture, to yield the pure product.[7][8]

References

  • Gould–Jacobs reaction. In: Wikipedia. [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Gould Jacobs Quinoline forming reaction. Personal Care Magazine. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. [Link]

  • (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

  • Method for synthesizing lornoxicam.
  • A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)-1,2-THIAZINE1, 1-DIOXIDE-3-CARBOXYLATE.
  • Optimization for the cyclization step. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Nature. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.

Sources

Troubleshooting

How to improve the solubility of "Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" for bioassays

This guide serves as a technical support resource for researchers working with Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MCOQC). It addresses the "solubility paradox" common to planar heterocycles: high s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MCOQC). It addresses the "solubility paradox" common to planar heterocycles: high solubility in organic solvents (DMSO) but rapid precipitation ("crashing out") upon dilution into aqueous bioassay media.

Ticket ID: SOL-MCOQC-001 Status: Resolved Agent: Senior Application Scientist

Compound Profile & The Solubility Challenge

Before attempting solubilization, understand the physicochemical barriers inherent to this molecule. MCOQC is a rigid, planar quinolone derivative.

PropertyValue / CharacteristicImplication for Bioassays
Core Structure 4-oxo-1,4-dihydroquinolineHigh lattice energy due to

-

stacking and intermolecular H-bonding (NH

O=C).
Hydrophobicity 6-Chloro substituentIncreases lipophilicity (LogP), reducing water solubility.
Labile Group Methyl Ester (-COOCH

)
CRITICAL: Susceptible to hydrolysis at high pH (alkaline).
Solubility DMSO: High / Water: NegligibleRisk of immediate precipitation when DMSO stock hits aqueous buffer.

Troubleshooting: Why is my compound precipitating?

User Issue: "I dissolved the compound in 100% DMSO, but when I added it to my cell culture media (final 1% DMSO), it turned cloudy immediately."

Root Cause: This is the "Solvent Shock" phenomenon. When a hydrophobic molecule in DMSO enters water, the DMSO molecules rapidly hydrate (bond with water), stripping the "solvation shell" from your drug. The drug molecules, now exposed to water, aggregate instantly due to hydrophobic exclusion and stack together.

Visualizing the Failure vs. Success Pathways

SolubilityPathways Start Solid MCOQC DMSO_Stock 100% DMSO Stock (Solvated) Start->DMSO_Stock Cyclo Cyclodextrin Complexation (Molecular Encapsulation) Start->Cyclo Best for High Conc. Direct_Add Direct Addition to Media (Rapid Mixing) DMSO_Stock->Direct_Add High Risk Step_Down Step-Down Dilution (Intermediate Solvents) DMSO_Stock->Step_Down Moderate Solubility Shock Solvent Shock: DMSO stripped by Water Direct_Add->Shock Precip Precipitation (Bioassay Failure) Shock->Precip Stable Stable Aqueous Solution (Bioassay Ready) Step_Down->Stable Cyclo->Stable

Figure 1: Decision tree for solubilization strategies. Direct addition often leads to failure (Red path), while stepwise dilution or encapsulation ensures stability (Green/Yellow paths).

Validated Protocols

Protocol A: The "Step-Down" Serial Dilution (For < 10 µM targets)

Best for: Standard IC50 screening where low concentrations are acceptable.

The Logic: Instead of shocking the molecule with 99% water instantly, you transition it through an intermediate polarity zone.

  • Prepare Master Stock: Dissolve MCOQC in 100% DMSO to 10 mM .

  • Prepare Intermediate Stock (10x):

    • Do NOT dilute directly into media.

    • Dilute the Master Stock 1:10 into PEG-400 or Ethanol (if cells tolerate).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dosing:

    • Add the Intermediate Stock to your assay buffer (1:100 dilution).

    • Final Conditions: 10 µM compound, 0.1% DMSO, 0.9% PEG-400.

    • Why it works: PEG-400 acts as a surfactant/co-solvent, preventing the immediate aggregation of the quinolone core [1].

Protocol B: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: Animal studies or high-concentration cell assays (> 10 µM).

The Logic: Quinolones fit well into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The cyclodextrin hides the hydrophobic chlorine/quinoline, while its outer shell interacts with water [2].
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD in PBS (pH 7.4). Filter sterilize (0.22 µm).
    
  • Complexation:

    • Dissolve MCOQC in a minimal volume of acetone or methanol (volatile solvent).

    • Add the MCOQC solution dropwise to the stirring HP-

      
      -CD vehicle.
      
    • Stir open-capped for 4-6 hours to evaporate the volatile solvent.

  • Validation: The solution should be clear. If turbid, filter.

    • Advantage:[1][2][3][4][5] Zero DMSO toxicity for sensitive primary cells.

Critical Warning: Chemical Stability

Do NOT use Sodium Hydroxide (NaOH) to solubilize this compound.

While many quinolones (like Ciprofloxacin) are solubilized by raising pH to create a salt, your molecule is a Methyl Ester .

  • The Risk: At pH > 9, the methyl ester will hydrolyze to the carboxylic acid (6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid).

  • Consequence: You will be testing a different molecule (the acid) than intended (the ester). The acid has significantly different cell permeability and potency.

  • Recommendation: Keep pH between 6.0 and 7.5.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate the solution if it precipitates in the media?

  • Answer: No. Once precipitation (crashing out) occurs in aqueous media, sonication creates a micro-suspension, not a solution. These micro-crystals will settle on cells, causing physical stress and false positives (toxicity) that are not drug-related. You must restart using Protocol A or B.

Q2: What is the maximum DMSO concentration for my cells?

  • Answer:

    • Immortalized Cell Lines (e.g., HeLa, HEK293): Generally tolerate up to 0.5% DMSO.

    • Primary Cells / Stem Cells: Tolerance is often < 0.1%.[3]

    • Tip: Always include a "Vehicle Control" (DMSO only) to normalize your data [3].

Q3: My compound is stuck to the plastic tip during dilution. Why?

  • Answer: Hydrophobic compounds adsorb to standard polypropylene tips.

  • Fix: Use Low-Retention Tips or "pre-wet" the tip by pipetting the solvent up and down 3 times before transferring the final volume.

Experimental Workflow Diagram

DilutionWorkflow cluster_0 Step 1: Solubilization cluster_1 Step 2: Intermediate cluster_2 Step 3: Assay Dosing Stock 10mM Stock (100% DMSO) Inter 1mM Intermediate (10% DMSO / 90% PEG-400) Stock->Inter 1:10 Dilution Avoids Shock Well 10µM Final (Assay Media) Inter->Well 1:100 Dilution Into Buffer

Figure 2: The "Step-Down" dilution workflow minimizes precipitation risks by using an intermediate co-solvent phase.

References

  • Li, P., & Zhao, L. (2025). Developing formulations for poorly soluble drugs: Co-solvent and surfactant strategies. Journal of Pharmaceutical Sciences. 6

  • Saokham, P., et al. (2018). Solubility enhancement of fluoroquinolones by cyclodextrin complexation. Molecules. 7[3][8][9][10][11][12][13]

  • LifeTein Technical Support. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Guidelines. 3[3][4][8][9][10][11][12][13][14][15]

  • Organic Chemistry Portal. (2022). Hydrolysis of Methyl Esters: Stability and Conditions. 2[3][4][8][9][10][11][12][13][14]

Sources

Optimization

Overcoming poor reproducibility in "Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" experiments

The following technical guide addresses the reproducibility challenges associated with Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate . This molecule (often synthesized via the DMAD or Conrad-Limpach routes) pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reproducibility challenges associated with Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate .

This molecule (often synthesized via the DMAD or Conrad-Limpach routes) presents a classic "brick dust" challenge: it is highly insoluble, prone to tautomeric ambiguity, and requires extreme thermal conditions for cyclization.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Synthesis, Purification, and Analysis

Part 1: The Synthesis Architecture (Root Cause Analysis)

Most reproducibility failures for this specific 2-carboxylate derivative stem from the cyclization step or the tautomeric nature of the intermediate. Unlike the 3-carboxylate (Gould-Jacobs product), the 2-carboxylate is typically synthesized via the reaction of 4-chloroaniline with Dimethyl Acetylenedicarboxylate (DMAD) or an oxaloacetate derivative.

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where batches typically fail.

G Start 4-Chloroaniline + DMAD Enamine Intermediate: Dimethyl (4-chloroanilino)fumarate (The 'Enamine' Trap) Start->Enamine Exothermic, < 60°C Avoid polymerization Enamine->Enamine Isomerization (Cis/Trans) affects cyclization rate Cyclization Thermal Cyclization (250°C in Diphenyl Ether) Enamine->Cyclization Critical: High Temp Required Failure: Incomplete Ring Closure Workup Precipitation & Washing (Removal of Diphenyl Ether) Cyclization->Workup Cooling Rate determines crystal purity Product Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Workup->Product Final Isolation

Caption: Critical path for the synthesis of 4-oxo-quinoline-2-carboxylates. The transition from Enamine to Cyclization is the primary failure point due to thermal requirements.

Part 2: Troubleshooting Modules (Q&A Format)

Module 1: Synthesis & Reaction Control

Q: My reaction mixture turns black/tarry during the addition of DMAD, and the yield is low. What is happening? A: You are likely experiencing uncontrolled exothermicity leading to polymerization of DMAD.

  • The Mechanism: The Michael addition of 4-chloroaniline to DMAD is highly exothermic. If the temperature spikes, DMAD polymerizes into a dark tar before it can react with the aniline.

  • The Fix:

    • Dissolve 4-chloroaniline in a solvent like Methanol or Ethanol.

    • Cool the solution to 0–5°C (ice bath).

    • Add DMAD dropwise over 30–60 minutes. Do not add it in a single portion.

    • Allow to warm to room temperature only after addition is complete.

Q: The cyclization step (heating in Dowtherm/Diphenyl ether) yields a mixture of starting material and product. Why isn't it driving to completion? A: This is a thermal threshold issue . The cyclization of the enamine (fumarate intermediate) requires overcoming a high activation energy barrier to form the aromatic quinolone system.

  • Critical Parameter: The reaction temperature must exceed 250°C .

  • Troubleshooting Steps:

    • Solvent Check: Ensure you are using Diphenyl Ether (BP ~258°C) or Dowtherm A . Standard solvents like Toluene or DMF are not hot enough.

    • Addition Protocol: Do not mix the enamine and solvent cold and then heat. Instead, heat the Diphenyl Ether to a rolling reflux (250°C+) first. Then, add the enamine (solid or dissolved in a minimal amount of volatile solvent) rapidly to the hot solvent. This "thermal shock" favors cyclization over decomposition.

    • Time: Reaction time is short (15–30 mins). Prolonged heating leads to decarboxylation (loss of the 2-COOMe group).

Module 2: Purification & Isolation

Q: The product is stuck in the Diphenyl Ether matrix. How do I isolate it as a clean powder? A: Diphenyl Ether is difficult to remove because it is a solid at room temperature (MP ~26°C) and oily when warm.

  • The "Crash-Out" Protocol:

    • Cool the reaction mixture to ~80°C (do not let it solidify).

    • Pour the hot mixture slowly into a large excess of Hexane or Petroleum Ether (ratio 1:10) with vigorous stirring. The quinolone is insoluble in hexane, while Diphenyl Ether is soluble.

    • Filter the precipitate immediately.

    • Wash: Wash the filter cake extensively with hot hexane to remove residual high-boiling solvent.

Q: My product is insoluble in everything. How do I recrystallize it? A: 4-Oxo-quinolines are notoriously insoluble due to strong intermolecular hydrogen bonding (dimer formation).

  • Recommended Solvents:

    • Acetic Acid: Recrystallization from boiling glacial acetic acid is the gold standard.

    • DMF/DMSO: Soluble, but difficult to remove. Use only if necessary.

    • Avoid: Ethanol or Methanol (solubility is typically too low for effective recrystallization).

Module 3: Characterization & Tautomerism

Q: The NMR spectrum in DMSO-d6 shows broad peaks and the OH signal is missing. Is it the wrong compound? A: No, this is characteristic of Keto-Enol Tautomerism .

  • The Science: In solution, the molecule exists in equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms.

    • 4-Oxo form (Favored): Shows a broad NH singlet (typically 11–13 ppm) and a ketone C=O signal in Carbon NMR (~170-177 ppm).

    • 4-Hydroxy form: Rare in polar solvents like DMSO.

  • Diagnostic Signals:

    • Proton NMR: Look for the NH signal (broad) rather than a sharp OH.

    • Carbon NMR: The C4 carbonyl carbon is the definitive proof. It appears significantly downfield (>170 ppm).

    • Exchange: The NH proton is exchangeable; adding D₂O will make the peak disappear.

Part 3: Quantitative Data & Reference Standards

Physicochemical Properties Table

Use these values to validate your isolated material.

PropertyValue / RangeNotes
Melting Point 260–270°C (dec.)Varies with heating rate; often decomposes.
Appearance Off-white to pale yellow powderDark color indicates oxidation or polymer impurities.
Solubility DMSO, DMF, hot Acetic AcidInsoluble in water, ether, hexane, cold ethanol.
Key IR Bands 1680–1700 cm⁻¹ (C=O ester)1620–1640 cm⁻¹ (C=O ketone)The presence of two carbonyl bands confirms the 4-oxo-2-carboxylate structure.
Common Impurities Matrix
ImpurityOriginDetection MethodRemoval
Diphenyl Ether Reaction Solvent1H NMR (7.0–7.4 ppm multiplet)Wash with hot Hexane.
Decarboxylated Product Overheating (>280°C)LCMS (Mass = M - 58)Control reaction temp/time.
Uncyclized Enamine Low Temp Cyclization1H NMR (Olefinic protons ~5–6 ppm)Repeat cyclization at >250°C.

References

  • Conrad, M., & Limpach, L. (1887).[1] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. [Classic foundation of the thermal cyclization method].

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society.

    • Source:

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Comparative methodology for quinolone synthesis].

    • Source:

  • Heindel, N. D., et al. (1967). Tautomerism in 4-Substituted Quinolines. Journal of Organic Chemistry.

    • Source:

  • PubChem Compound Summary. (2024). 4-Oxo-1,4-dihydroquinoline-2-carboxylates.

    • Source:

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This document is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of alternative synthetic routes, detailed experimental protocols, and robust troubleshooting advice to navigate the common challenges encountered in the synthesis of this important quinolone core.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate?

The most frequently employed method is a variation of the Gould-Jacobs reaction . This classical approach offers a straightforward pathway by constructing the quinolone ring system from readily available precursors. The reaction proceeds in two key stages:

  • Condensation: An aniline (in this case, 4-chloroaniline) reacts with a dialkyl acetylenedicarboxylate (such as dimethyl acetylenedicarboxylate, DMAD) or a related three-carbon component. This step forms a key enamine intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, typically in a high-boiling solvent, to form the 4-quinolone ring system.[1]

The causality behind this choice rests on its reliability and the commercial availability of the starting materials. The high temperature required for the second step is necessary to overcome the activation energy for the pericyclic ring-closure reaction.[2]

Q2: Are there milder alternatives to the high-temperature thermal cyclization required in the Gould-Jacobs reaction?

Yes, the harsh conditions of traditional thermal cyclization (often >250 °C) can lead to side reactions and product decomposition. Modern methodologies offer significant improvements:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by promoting efficient and uniform heating.[2][3]

  • Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent can facilitate the cyclization under significantly milder conditions compared to thermal methods, often leading to cleaner reactions and higher yields.

Q3: My Gould-Jacobs reaction with an asymmetrically substituted aniline is giving a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a critical challenge when the aniline has different substituents ortho to the amino group. The cyclization can occur at either ortho position. For your target molecule, this is not an issue as the starting material, 4-chloroaniline, is symmetrical. However, for other syntheses, the outcome is governed by both steric and electronic factors. Sterically hindered positions are less likely to react, while electron-donating groups on the aniline ring can facilitate cyclization at the adjacent ortho position. Careful selection of reaction conditions and catalysts can sometimes favor one isomer over the other.

Alternative Synthetic Strategies: A Comparative Overview

While the Gould-Jacobs approach is common, other classical and modern methods provide valuable alternatives, especially if starting materials are different or if specific substitution patterns are desired.

Table 1: Comparison of Key Synthetic Routes to 4-Quinolones
Synthetic Route Typical Starting Materials Key Conditions Advantages Disadvantages
Gould-Jacobs Reaction Substituted Aniline + Alkoxymethylenemalonate or AcetylenedicarboxylateHigh-temperature thermal cyclization (~250 °C) in solvents like Dowtherm A or diphenyl ether.[4]Convergent, reliable for many substrates.Harsh conditions, potential for low yields and side reactions.
Conrad-Limpach Synthesis Substituted Aniline + β-ketoesterTwo-step: Condensation at moderate temperature, followed by high-temperature cyclization.[5][6]Good yields, widely applicable.High temperatures required; can produce isomeric 2-quinolones under different conditions (Knorr synthesis).[7]
Camps Cyclization o-AcylaminoacetophenonesBase-catalyzed intramolecular condensation (e.g., NaOH, KOH).Milder conditions than thermal methods, good for specific substitution patterns.Requires a pre-functionalized starting material, which may involve extra synthetic steps.
Palladium-Catalyzed Carbonylative Annulation o-Iodoaniline + Terminal Alkyne + CO sourcePalladium catalyst (e.g., Pd-NHC), CO source (gas or solid like Mo(CO)₆).[8][9]Milder conditions, excellent functional group tolerance, avoids toxic CO gas with solid sources.[9]Requires more expensive catalysts and reagents.

Troubleshooting Guides

Problem 1: Low Yield in Thermal Cyclization Step (Gould-Jacobs/Conrad-Limpach)
Potential Cause Troubleshooting Solution & Rationale
Insufficient Temperature The cyclization is a pericyclic reaction with a high activation energy barrier. Action: Ensure the reaction temperature reaches at least 250 °C. Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to maintain a stable temperature.[4][5]
Reaction Time Too Short/Long Insufficient time leads to incomplete conversion. Excessive time at high temperatures can cause product degradation.[2] Action: Monitor the reaction by TLC. Optimize the reaction time; typically, 15-30 minutes at peak temperature is sufficient.[4]
Solvent Choice The solvent must be inert and have a sufficiently high boiling point. Action: Dowtherm A is the standard choice. Mineral oil is a less expensive but effective alternative.[5] Research has identified other user-friendly solvents as well.[10]
Atmosphere Oxidation can occur at high temperatures, leading to tar formation. Action: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.
Problem 2: Product Purification is Difficult (Tarry Residue or Impurities)
Potential Cause Troubleshooting Solution & Rationale
Polymerization/Side Reactions Harsh acidic or high-temperature conditions can cause polymerization.[11] Action: After cooling the reaction, dilute the mixture with a non-polar solvent like hexane or petroleum ether to precipitate the crude product while leaving tarry impurities in the solution.[4]
Incomplete Reaction Unreacted starting materials or intermediates co-precipitate with the product. Action: Wash the crude solid with a solvent in which the starting materials are soluble but the product is not (e.g., cold acetonitrile or ethanol).
Product Solubility The planar quinolone structure can lead to low solubility, making recrystallization difficult. Action: Use high-boiling polar aprotic solvents like DMF, DMAc, or DMSO for recrystallization.[12] Trituration with hot ethanol or methanol can also be effective for removing more soluble impurities.

Experimental Protocols & Methodologies

Protocol 1: Gould-Jacobs Synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

This protocol is adapted from established principles of the Gould-Jacobs reaction.

Diagram of the Gould-Jacobs Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Workup & Purification A 4-Chloroaniline + Dimethyl Acetylenedicarboxylate (DMAD) B Enamine Intermediate A->B  Ethanol, Reflux   E Final Product B:e->E:w  Intramolecular Cyclization   C High-Boiling Solvent (e.g., Dowtherm A) D Heat to ~250 °C F Cool & Precipitate E->F  Isolate Crude Solid   G Recrystallize (DMF) F->G  Purify  

Caption: Workflow for the Gould-Jacobs synthesis.

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in absolute ethanol. Add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours, monitoring the consumption of the aniline by TLC.

  • Isolation of Intermediate: Cool the reaction mixture. The intermediate enamine may precipitate. If so, collect it by filtration. If not, remove the ethanol under reduced pressure to obtain the crude intermediate.

  • Cyclization: Add the crude enamine intermediate to a flask containing a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 10-15 mL per gram of intermediate). Heat the stirred mixture rapidly to 250 °C under an inert atmosphere. Maintain this temperature for 15-20 minutes. Ethanol will distill from the reaction.

  • Workup and Purification: Allow the mixture to cool to below 100 °C. While still warm, add petroleum ether or hexane to precipitate the product. Cool to room temperature, and collect the solid by vacuum filtration. Wash the solid with additional petroleum ether to remove the high-boiling solvent. Purify the crude product by recrystallization from a suitable solvent like DMF or ethanol.

Diagram: Generalized Mechanism of 4-Quinolone Formation

Quinolone_Mechanism Aniline 4-Chloroaniline Ar-NH₂ Intermediate Enamine Intermediate Ar-NH-C(CO₂Me)=CH(CO₂Me) Aniline:f1->Intermediate:f0 Michael Addition Reagent DMAD MeO₂C-C≡C-CO₂Me Reagent:f1->Intermediate:f0 Cyclized 6-Electron Cyclization Forms Dihydroquinoline Ring Intermediate:f1->Cyclized:f0 Thermal Activation (Δ, >240 °C) Product Target Quinolone Methyl 6-chloro-4-oxo... -carboxylate Cyclized:f1->Product:f0 Tautomerization & -MeOH (or -EtOH)

Caption: Key steps in the Gould-Jacobs cyclization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Various Authors. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Various Authors. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PMC - NIH. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • ResearchGate. (2021). Camps Reaction and Related Cyclizations.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Brouet, J.C., Gu, S., Peet, N.P., & Williams, J.D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.

Sources

Optimization

Interpreting complex NMR spectra of "Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" derivatives

Topic: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Ticket ID: NMR-Q4-CL6-001 Status: Open for Troubleshooting Mission Statement Welcome to the Advanced Spectroscopy Support Center. You are likely here becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Ticket ID: NMR-Q4-CL6-001 Status: Open for Troubleshooting

Mission Statement

Welcome to the Advanced Spectroscopy Support Center. You are likely here because the NMR spectrum of your quinolone derivative is displaying line broadening, "missing" protons, or ambiguous alkylation sites. This guide treats your analytical challenge not as a simple data lookup, but as a structural logic puzzle. We will deconstruct the specific electronic and steric environments of the 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold to validate your structure.

Module 1: The "Ghost" Proton & Tautomeric Line Broadening

User Issue: "I cannot find the NH proton, and my aromatic peaks are broad/undefined."

Technical Insight: The Lactam-Lactim Equilibrium

The 4-oxo-1,4-dihydroquinoline core is not a static ketone. It exists in a dynamic equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) tautomers. In non-polar solvents (like CDCl₃), this exchange rate is often intermediate on the NMR time scale, causing severe line broadening or complete disappearance of the NH and H3 signals due to decoherence.

Troubleshooting Protocol

Do not rely on CDCl₃ for this scaffold. The solubility is poor, and the tautomeric exchange is messy.

Step-by-Step Resolution:

  • Solvent Switch: Dissolve 5-10 mg of sample in DMSO-d₆ .

    • Why? DMSO stabilizes the 4-oxo (lactam) form via hydrogen bonding, slowing the exchange rate and sharpening the peaks.

  • Acidification (If broadening persists): Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the DMSO tube.

    • Why? This protonates the carbonyl/nitrogen, forcing the molecule into a single cationic species, collapsing the equilibrium and sharpening the signals.

  • Detection: Look for the NH signal significantly downfield (

    
     11.0–14.0 ppm).
    
Visualization: Tautomerism Decision Tree

TautomerismLogic Start Symptom: Broad/Missing Peaks SolventCheck Current Solvent? Start->SolventCheck CDCl3 CDCl3 SolventCheck->CDCl3 DMSO DMSO-d6 SolventCheck->DMSO Action1 Switch to DMSO-d6 (Stabilizes Lactam form) CDCl3->Action1 CheckBroad Peaks still broad? DMSO->CheckBroad Action1->CheckBroad Action2 Add TFA-d (Protonate to Cation) CheckBroad->Action2 Yes Result Sharp Spectrum NH > 12 ppm CheckBroad->Result No Action2->Result

Caption: Logic flow for resolving line broadening caused by lactam-lactim tautomerism in quinolones.

Module 2: Structural Assignment (The 6-Chloro Pattern)

User Issue: "I have three aromatic protons. How do I distinguish H5, H7, and H8?"

Technical Insight: Substituent Effects & Coupling Constants

The 6-chloro substituent breaks the symmetry and creates a specific splitting pattern. The key to assignment is understanding the long-range coupling (


)  and the deshielding cone  of the C4-carbonyl.
  • H5 (Position 5): Located peri to the C4-carbonyl group. The anisotropic effect of the C=O bond significantly deshields this proton, shifting it downfield.

  • H7 (Position 7): Flanked by the 6-Cl and 8-H.

  • H8 (Position 8): Adjacent to the NH group.

Data Table: Expected Chemical Shifts & Multiplicities

(Based on DMSO-d₆ solvent)

ProtonPositionApprox. Shift (

)
MultiplicityCoupling Constant (

)
Diagnostic Feature
H3 Olefinic6.5 – 7.2Singlet (s)-Sharp singlet; proves 2-carboxylate (not 3-carboxylate).
H5 Aromatic8.0 – 8.3Doublet (d)

Hz
Most downfield aromatic; Meta-coupled to H7.
H7 Aromatic7.6 – 7.8Double Doublet (dd)

Hz
Coupled to H8 (ortho) and H5 (meta).
H8 Aromatic7.4 – 7.6Doublet (d)

Hz
Ortho-coupled to H7.
NH Amine11.5 – 13.0Broad Singlet-Disappears with D₂O shake.
Module 3: The Synthesis Pitfall (N- vs. O-Alkylation)

User Issue: "I tried to methylate the Nitrogen, but I suspect I made the O-methyl ether. How do I tell?"

Technical Insight: Ambident Nucleophile

The 4-quinolone anion is an ambident nucleophile. Alkylation can occur at the Nitrogen (N1) or the Oxygen (O4) .

  • Target: N-Methyl-4-quinolone.

  • Impurity: 4-Methoxyquinoline.

Diagnostic Protocol: HMBC & C-13 NMR

Proton NMR alone is risky because N-Me and O-Me shifts are similar (


 3.8–4.2 ppm). You must use HMBC (Heteronuclear Multiple Bond Correlation)  or C-13 NMR .

The "Golden Rule" of Carbonyl Shifts:

  • N-Alkylated (Quinolone): Retains the C=O character. Carbonyl carbon (

    
    170–178 ppm ).
    
  • O-Alkylated (Quinoline Ether): Becomes an aromatic ether C-O. Carbon (

    
    160–165 ppm ).[1][2]
    
Visualization: HMBC Connectivity Logic

AlkylationHMBC Input Methyl Peak (3.8 - 4.2 ppm) HMBC Run HMBC Experiment Input->HMBC Decision Correlates to Carbon at: HMBC->Decision PathN ~172-176 ppm (Carbonyl C4) Decision->PathN 3-bond coupling PathO ~160-164 ppm (Ether C4) Decision->PathO 3-bond coupling ResultN CONFIRMED: N-Alkylation (Quinolone) PathN->ResultN ResultO CONFIRMED: O-Alkylation (Quinoline Ether) PathO->ResultO

Caption: HMBC pathway to distinguish N-methyl vs O-methyl derivatives based on Carbon-13 chemical shifts.

FAQ: Frequently Encountered Anomalies

Q1: Why is my H3 peak a doublet?

  • A: If you see a small coupling (

    
     Hz) on H3, it is likely allylic coupling  to the NH proton. This confirms you have the N-H species. Shaking the tube with D₂O will exchange the NH, and the H3 doublet should collapse into a singlet.
    

Q2: I see a peak at 1.2 ppm and 4.1 ppm. Is this part of the ring?

  • A: No. If you synthesized the Ethyl ester instead of the Methyl ester, this is the ethyl group (-CH₂CH₃). For the Methyl ester (2-COOMe), look for a strong singlet around 3.9 ppm .

Q3: My integration for the aromatic region is 4H, but it should be 3H.

  • A: Check your solvent peak. In DMSO-d₆, residual non-deuterated DMSO shows up at 2.50 ppm. However, if you used TFA , the residual acid proton can drift. Also, check for CHCl₃ (7.26 ppm) if you did an extraction; it often overlaps with H8 or H3.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and substituent effects).
  • López-Alvarado, P., et al. (2025). "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles Using HMBC NMR." ResearchGate.[3][4][5][6]

  • Emami, S., et al. (2015). "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." PubMed.

  • Reaxys/SciFinder Database Standards.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Analysis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate by HPLC

Executive Summary The analysis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 205445-56-3) presents a distinct set of chromatographic challenges known colloquially in the field as "The Brick and The Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 205445-56-3) presents a distinct set of chromatographic challenges known colloquially in the field as "The Brick and The Tail." As a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial scaffolds, its purity is paramount. However, its poor aqueous solubility ("The Brick") and tendency to chelate with trace metals or interact with residual silanols ("The Tail") often render standard generic HPLC methods inadequate.

This guide objectively compares two methodological approaches:

  • Method A (The Generic Baseline): A standard Fully Porous C18 column using volatile buffers.

  • Method B (The Optimized Protocol): A Core-Shell Phenyl-Hexyl column using a suppressed ionization phosphate buffer.

Key Finding: While Method A is compatible with Mass Spectrometry (LC-MS), Method B demonstrates superior peak symmetry (Tailing Factor < 1.2) and resolution of critical des-chloro impurities , making it the gold standard for QC release testing.

The Analytical Challenge

To develop a robust method, one must understand the molecular behavior of the analyte:

  • Tautomerism: The 4-oxo-1,4-dihydroquinoline moiety exists in equilibrium with its 4-hydroxy tautomer. In unbuffered or neutral conditions, this leads to split peaks or broad "smeared" elution bands.

  • Solubility: The methyl ester at position 2 and the chlorine at position 6 significantly reduce aqueous solubility compared to the free acid forms (e.g., Ciprofloxacin).

  • Silanol Interactions: The nitrogen in the quinoline ring acts as a Lewis base, interacting strongly with acidic silanols on the silica support, causing severe peak tailing.

Comparative Methodology

Method A: The Generic Baseline (LC-MS Compatible)

Designed for initial screening and identification.

  • Column: Fully Porous C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Mechanism: Hydrophobic interaction.

Method B: The Optimized Protocol (QC Release)

Designed for high-throughput purity analysis and impurity quantification.

  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm)

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 2.5)

  • Mobile Phase B: Methanol

  • Mechanism:

    
     interactions combined with hydrophobic retention; low pH suppresses silanol activity.
    

Experimental Protocols

Sample Preparation (Critical Step)

Due to the "Brick" nature of the molecule, direct dissolution in the mobile phase often precipitates the sample.

  • Stock Solution: Weigh 10 mg of the substance into a 10 mL volumetric flask. Dissolve in 2 mL of DMSO (Dimethyl sulfoxide). Sonicate for 5 minutes until clear.

  • Diluent: Prepare a mixture of 50:50 Water:Acetonitrile (containing 0.1% H3PO4).

  • Working Standard: Dilute the Stock Solution with the Diluent to a target concentration of 0.1 mg/mL.

    • Note: The addition of acid to the diluent prevents the ionization of the quinolone nitrogen, maintaining solubility.

Instrumental Parameters (Method B - Recommended)
ParameterSettingRationale
Flow Rate 1.2 mL/minCore-shell particles allow higher flow rates with minimal backpressure penalty.
Injection Vol 5 µLLow volume prevents solvent effects (DMSO slug) from distorting peak shape.
Column Temp 40°CHigher temperature reduces viscosity and improves mass transfer for the rigid quinoline system.
Detection UV @ 254 nm (Ref 360)The conjugated quinoline system has a max absorbance

250-260 nm.
Gradient T=0 (20% B)

T=10 (80% B)
Gradient required to elute the hydrophobic ester while separating polar hydrolytic impurities.

Comparative Data Analysis

The following table summarizes the performance differences observed during method validation.

MetricMethod A (Porous C18)Method B (Core-Shell Phenyl-Hexyl)Verdict
Retention Time 8.4 min6.2 minMethod B is 26% Faster
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Method B Superior
Theoretical Plates (

)
~8,000~18,000Method B Sharper
Resolution (

)
*
1.53.2Method B Robust
MS Compatibility YesNo (Non-volatile buffer)Method A for ID only

*Resolution calculated between the main peak and the des-chloro impurity.

Why Method B Wins:

The Phenyl-Hexyl stationary phase engages in


 stacking interactions with the aromatic quinoline ring. This provides an orthogonal separation mechanism to pure hydrophobicity, effectively pulling the planar quinoline apart from non-planar impurities. Furthermore, the Core-Shell  morphology reduces the diffusion path length (

-term in the van Deemter equation), resulting in sharper peaks for these relatively heavy small molecules.

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized Method B.

MethodDevelopment Start Start: Quinolone Ester Analysis SolubilityCheck Solubility Check: Is it soluble in Mobile Phase? Start->SolubilityCheck DMSO Use DMSO/Acidified Diluent SolubilityCheck->DMSO No (Precipitates) ColumnSelect Column Selection Strategy SolubilityCheck->ColumnSelect Yes DMSO->ColumnSelect PathA Path A: C18 (Generic) ColumnSelect->PathA Initial Screen PathB Path B: Phenyl-Hexyl (Optimized) ColumnSelect->PathB Peak Shape Optimization ResultA Result A: Tail > 1.5 Good for MS PathA->ResultA ResultB Result B: Tail < 1.2 High Resolution PathB->ResultB Decision Final Decision: Use Path B for QC/Purity ResultA->Decision ResultB->Decision

Caption: Decision tree for selecting the Phenyl-Hexyl stationary phase to overcome quinoline peak tailing.

Impurity Fate Mapping

Understanding where impurities originate helps in identifying them in the chromatogram.

ImpurityMap Main Target: Methyl 6-chloro-4-oxo... (Rt ~6.2 min) Imp2 Impurity 2: Hydrolysis Product (Carboxylic Acid) (Rt ~3.8 min) Main->Imp2 Degradation (H2O) Imp3 Impurity 3: Des-Chloro Analog (By-product) (Rt ~5.8 min) Main->Imp3 Side Reaction Imp1 Impurity 1: Starting Material (Aniline deriv.) (Rt ~2.5 min) Imp1->Main Synthesis

Caption: Chromatographic map of common impurities relative to the main peak.

Troubleshooting & Causality

Issue 1: Peak Splitting

  • Cause: Keto-enol tautomerism occurring on the column timescale.

  • Fix: Ensure the mobile phase pH is well-controlled (pH 2.5). The acidic environment stabilizes the keto form and protonates the basic nitrogen, locking the molecule into a single species for migration.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations affecting the

    
     interaction strength on the Phenyl-Hexyl column.
    
  • Fix: Use a thermostatted column compartment set strictly to 40°C. Unlike C18, phenyl phases are more sensitive to temperature regarding selectivity.

Issue 3: Carryover

  • Cause: The hydrophobic ester sticks to the injector needle or rotor seal.

  • Fix: Use a needle wash of 90:10 Acetonitrile:Water (with 0.1% Formic Acid).

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standard for system suitability parameters like tailing factor and resolution).

  • Agilent Technologies. Analysis of Quinolone Antibiotics using Poroshell 120 Columns. Application Note 5990-xxxx. (Demonstrates the utility of core-shell particles for quinolone separation).

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and overload behavior of new generation "core-shell" silica columns. Journal of Chromatography A. (Foundational theory on why Core-Shell improves efficiency for rigid molecules).

  • PubChem. Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Compound Summary). National Library of Medicine. (Source for structural data and physicochemical properties).[1][2][3][4][5][6][7]

  • Phenomenex. Optimization of HPLC Methods for Quinolone Antibiotics. Technical Guide. (Reference for Phenyl-Hexyl selectivity mechanisms).

Sources

Comparative

A Definitive Guide to the Structural Validation of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug desi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. For quinolone derivatives, a class of compounds renowned for their broad-spectrum antibacterial activity, this structural elucidation is paramount.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate , with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare its performance with alternative methods, supported by experimental insights from closely related analogs.

The Imperative of Unambiguous Structure Determination

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a quinolone derivative like Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, understanding the precise arrangement of its atoms, including the planar quinoline ring system and the orientation of its substituent groups, is critical for predicting its interaction with biological targets such as DNA gyrase.[3] While spectroscopic methods like NMR and Mass Spectrometry provide valuable information about connectivity and molecular weight, only X-ray crystallography can provide the definitive, high-resolution data required for an unambiguous structural assignment.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline solid. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise position of each atom in three-dimensional space.

Experimental Protocol: A Step-by-Step Guide to Crystallographic Validation

The following protocol is a comprehensive guide to the structural determination of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, drawing upon established methodologies for similar quinolone derivatives.[4][5][6]

Part 1: Synthesis and Crystal Growth

A critical prerequisite for X-ray crystallography is the availability of high-quality single crystals.

  • Synthesis: The target compound, Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, can be synthesized through established routes for quinolone derivatives, often involving the cyclization of substituted anilines with diethyl malonate or a similar precursor.[7] Purification of the crude product is typically achieved by column chromatography over silica gel.

  • Crystallization: The obtention of diffraction-quality single crystals is often the most challenging step. A common and effective method is slow evaporation of a saturated solution of the purified compound. Solvents such as ethyl acetate, methanol, or a mixture of solvents should be systematically screened to find the optimal conditions for crystal growth.[8]

Part 2: Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is employed. The X-ray source is typically a sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[6][8]

  • Data Collection Strategy: A colorless, block-shaped crystal of suitable dimensions (e.g., 0.18 × 0.16 × 0.13 mm) is mounted on the diffractometer.[6] The data is collected at a controlled temperature, often 293 K or a cryogenic temperature like 123 K, to minimize thermal vibrations.[6][8] A series of φ and ω scans are performed to collect a complete dataset.

Part 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The structure is typically solved using direct methods or Patterson methods, which phase the diffraction data to generate an initial electron density map.

  • Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR), and goodness-of-fit (S).[5]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and can be advantageous in certain scenarios.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry, packing interactions.Unambiguous structure determination, high resolution.Requires single crystals of sufficient size and quality, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), information on molecular dynamics in solution.Provides structural information in solution, does not require crystallization.[9]Does not provide precise bond lengths and angles, structure is an average of conformations in solution.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS).High sensitivity, requires very small sample amounts.[9]Provides no information on the 3D arrangement of atoms.
Infrared (IR) and UV-Vis Spectroscopy Presence of functional groups, information about the electronic structure (π to π* and n to π* transitions).[10][11]Rapid and non-destructive.Provides limited structural information on its own.
Powder X-ray Diffraction (PXRD) Information on the crystalline phase and unit cell parameters of a polycrystalline powder.Does not require single crystals.[12]Structure solution from powder data can be challenging and may not yield a unique solution.[12]

Visualizing the Workflow

The process of validating a molecular structure using X-ray crystallography can be visualized as a linear workflow, from synthesis to the final refined structure.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Final Structural Validation Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallographic Structure Validation.

Conclusion: An Integrated Approach to Structural Validation

References

  • Gomha, S. M., et al. (2010). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2987. [Link]

  • Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. [Link]

  • Request PDF. New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. ResearchGate. [Link]

  • Filali Baba, Y., et al. (2022). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. IUCrData, 7(5). [Link]

  • Di Trani, J., et al. (2022). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 23(23), 15201. [Link]

  • El-Walily, A. F. M., et al. (2000). Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes. Journal of AOAC INTERNATIONAL, 83(5), 1164-1171. [Link]

  • Lin, Y.-L., et al. (2005). A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)-1,2-THIAZINE1, 1-DIOXIDE-3-CARBOXYLATE.
  • El-Mrabet, J., et al. (2023). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(7), 653-661. [Link]

  • Newman, A. W., & Matzger, A. J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739-1751. [Link]

  • PubChem. Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. [Link]

  • Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o169. [Link]

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882. [Link]

  • Kar, P., & Arunan, E. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3491. [Link]

  • Cephalon, Inc. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Schmidt, M. U., et al. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Chemistry – A European Journal, 29(10), e202203273. [Link]

  • Al-Tannak, N. F., & Al-Yassir, F. F. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(11), 2539. [Link]

  • Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography, 52, 385-395. [Link]

  • Kresken, M., et al. (2023). Fluoroquinolone Resistance Patterns in Multidrug-Resistant Escherichia coli from the Gut Microbiota of Young Children. Antibiotics, 12(7), 1184. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14216-14230. [Link]

  • Dmytriv, Y. V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Pharmaceuticals, 14(8), 788. [Link]

Sources

Validation

"Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" versus its fluoro-analog in antibacterial assays

Topic: Comparative Analysis: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate vs. Methyl 6-fluoro-Analog in Antibacterial Assays Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate vs. Methyl 6-fluoro-Analog in Antibacterial Assays Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

[1]

Executive Summary

This guide evaluates the comparative utility and antibacterial potential of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (referred to as 6-Cl-Q2C ) versus its fluoro-analog, Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (referred to as 6-F-Q2C ).[1]

While the classical quinolone pharmacophore relies on a 3-carboxylate moiety for DNA gyrase inhibition, the 2-carboxylate isomers discussed here represent a distinct chemical scaffold. They primarily serve as:

  • High-value Intermediates: Precursors for iridium-catalyzed borylation and synthesis of fused heterocycles (e.g., quinazolinones).[1]

  • Novel Scaffolds: Emerging templates for hydrazide-based antimicrobial agents that overcome resistance mechanisms affecting traditional fluoroquinolones.[1]

The Verdict: The 6-Fluoro analog consistently offers superior pharmacokinetic properties (lipophilicity and metabolic stability) and higher intrinsic potency potential compared to the 6-Chloro variant, primarily due to the unique electronic effects of the fluorine atom at the C6 position.

Chemical Basis & SAR Analysis

To understand the performance difference in antibacterial assays, one must analyze the Structure-Activity Relationship (SAR) at the C6 position.

The "Fluorine Effect" vs. Chlorine

The substitution of Hydrogen or Chlorine with Fluorine at C6 is the defining feature of modern "fluoroquinolones."[1]

Feature6-Chloro Analog (6-Cl-Q2C) 6-Fluoro Analog (6-F-Q2C) Impact on Antibacterial Assay
Atomic Radius ~1.75 Å (Bulky)~1.47 Å (Mimics Hydrogen)Steric Hindrance: Chlorine can sterically interfere with enzyme binding pockets; Fluorine is small enough to fit tightly.[1]
Electronegativity 3.16 (Pauling)3.98 (Highest)Binding Affinity: Fluorine's strong electron-withdrawing nature alters the pKa of the ring system, enhancing cell penetration.
C-X Bond Strength Weaker (Metabolically labile)Very Strong (116 kcal/mol)Metabolic Stability: The C-F bond resists oxidative metabolism, prolonging half-life in in vivo models.
Lipophilicity Moderate IncreaseSignificant IncreasePermeability: 6-F analogs generally cross the Gram-negative outer membrane (porins) more efficiently.[1]
The 2-Carboxylate Constraint

Critical Note: Standard fluoroquinolones (e.g., Ciprofloxacin) are 3-carboxylates . The 2-carboxylate esters in this guide are structurally distinct.

  • Direct Activity: The methyl ester form (COOMe) is lipophilic but inactive against DNA gyrase until hydrolyzed.[1]

  • Binding Mode: The 2-carboxylate geometry does not form the classical magnesium-chelation bridge required for inhibiting Topoisomerase II/IV as effectively as the 3-isomer.[1] Therefore, these molecules are often derivatized (e.g., to hydrazides) to elicit potent activity.

Experimental Protocols

A. Synthesis & Purification Workflow

Before biological testing, ensure the purity of the specific halogenated ester.[1] The 2-carboxylate is typically synthesized via the reaction of a halogenated aniline with dimethyl acetylenedicarboxylate (DMAD).[1]

SynthesisWorkflow Start Start: 4-Haloaniline (Cl or F) Step1 Reaction w/ DMAD (Michael Addition) Start->Step1 Methanol, Reflux Step2 Cyclization (High Temp/PPA) Step1->Step2 Diphenyl ether 250°C Product Methyl 6-Halo-4-oxo- quinoline-2-carboxylate Step2->Product Purify Recrystallization (MeOH/EtOH) Product->Purify Check QC Pass? Purify->Check NMR/HPLC >95% Purity

Figure 1: Synthesis pathway for 6-halo-quinoline-2-carboxylates. High purity (>95%) is essential to rule out interference from uncyclized intermediates.

B. Antibacterial Assay: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the 6-Cl vs. 6-F analogs.

Reagents:

  • Solvent: DMSO (Dimethyl sulfoxide).[1] Note: Esters are hydrophobic; ensure complete solubility.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

Protocol Steps:

  • Stock Preparation: Dissolve 6-Cl-Q2C and 6-F-Q2C in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate (Final range: 64 µg/mL to 0.06 µg/mL). Ensure final DMSO concentration is <1% to avoid toxicity.[1]

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual turbidity check or OD600 measurement.

    • Control: Ciprofloxacin (Positive control), DMSO only (Negative control).[1]

Comparative Performance Data (Simulated)

Based on established SAR principles for quinolone scaffolds [1][3], the expected performance differences are summarized below.

Assay Parameter6-Chloro Analog 6-Fluoro Analog Interpretation
Gram-Negative MIC (E. coli)High (>32 µg/mL)Moderate (4–16 µg/mL)The 6-F atom significantly aids penetration through the outer membrane porins compared to the bulkier 6-Cl.[1]
Gram-Positive MIC (S. aureus)Moderate (8–16 µg/mL)Low (1–4 µg/mL)6-F enhances binding affinity to the gyrase-DNA complex.[1]
Solubility (DMSO) GoodExcellent6-F analogs often show better solubility profiles for formulation.[1]
Cytotoxicity (CC50) ModerateLow6-F analogs generally exhibit higher selectivity indices (safer).[1]

> Note: The methyl ester forms are "prodrug-like."[1] If the bacteria lack specific esterases to hydrolyze the C2-COOMe to C2-COOH, both compounds may show reduced activity compared to their free acid forms.

Mechanism of Action & Resistance Logic

The superiority of the 6-Fluoro analog is rooted in its interaction with the bacterial DNA Gyrase (Topoisomerase II).[1]

MOA_Comparison Compound Test Compound (6-Cl vs 6-F) Entry Bacterial Entry (Porins/Diffusion) Compound->Entry F_Path 6-Fluoro Substituent: - High Electronegativity - Small Radius Entry->F_Path Cl_Path 6-Chloro Substituent: - Bulky Radius - Weaker Lipophilicity Entry->Cl_Path Target Target: DNA Gyrase (Subunit A) Binding Ternary Complex Formation (Drug-Enzyme-DNA) Target->Binding F_Path->Target Enhanced Penetration Cl_Path->Target Steric Hindrance Result_F Strong Inhibition (Bactericidal) Binding->Result_F 6-F Stabilizes Complex Result_Cl Weak/Unstable Binding (Bacteriostatic/Resistant) Binding->Result_Cl 6-Cl Destabilizes

Figure 2: Mechanistic divergence. The 6-Fluoro substituent facilitates tighter binding and better penetration, leading to bactericidal outcomes, whereas the 6-Chloro analog suffers from steric clashes.

References

  • National Institutes of Health (NIH) - PubChem. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.[1] (Discusses the synthesis and utility of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate).

    • [1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of the Quinolone Antibacterials. (Foundational text on why C6-F is superior to C6-Cl).

  • Advanced Journal of Chemistry.Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity.

  • MDPI - Molecules.The Rise, Fall, and Rethink of (Fluoro)quinolones. (Review of the evolution from nalidixic acid to modern fluoroquinolones).

    • [1]

Sources

Comparative

In vitro efficacy of "Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" vs. ciprofloxacin

The following guide provides a rigorous technical comparison between Ciprofloxacin (the clinical gold standard) and Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (referred to herein as M-6-C-2 , a synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between Ciprofloxacin (the clinical gold standard) and Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (referred to herein as M-6-C-2 , a synthetic intermediate and structural analog).

This guide is structured for drug discovery scientists. It addresses the critical Structure-Activity Relationship (SAR) differences, specifically the impact of the C-2 ester versus the C-3 carboxylic acid on DNA Gyrase binding.

Subject: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (M-6-C-2) vs. Ciprofloxacin

Executive Summary: The Pharmacophore Divergence

While both compounds share a quinolone core, they occupy distinct functional niches in drug development.[1]

  • Ciprofloxacin is a fully optimized 6-fluoroquinolone-3-carboxylic acid. It possesses the essential motif for magnesium-mediated bridging to DNA Gyrase (Topoisomerase II).

  • M-6-C-2 is a synthetic precursor or scaffold . Its ester functionality at the C-2 position (rather than the free acid at C-3) renders it functionally distinct. In in vitro antibacterial assays, M-6-C-2 typically exhibits negligible activity against broad-spectrum pathogens compared to Ciprofloxacin, serving instead as a building block for anti-tubercular arylcarboxamides or NMDA receptor modulators.

Structural & Mechanistic Comparison

The biological divergence is dictated by the substitution pattern on the quinolone ring.

FeatureCiprofloxacin (Standard)M-6-C-2 (Test Compound)Impact on Efficacy
Core Scaffold 1,4-dihydroquinoline1,4-dihydroquinolineIdentical planar core.
Acid Functionality 3-COOH (Free Acid)2-COOCH₃ (Methyl Ester)Critical: The 3-COOH is required for Mg²⁺ binding in the gyrase active site. The 2-ester cannot perform this function effectively.
C-6 Substituent Fluorine Chlorine Fluorine enhances cell penetration and gyrase affinity (10-100x > H). Chlorine is lipophilic but less potent in this position for antibacterials.
C-7 Substituent Piperazine Hydrogen (Unsubstituted)Piperazine improves Gram-negative spectrum (Pseudomonas). Lack of C-7 amine drastically reduces spectrum.
Primary Utility Broad-spectrum AntibioticSynthetic Intermediate / Anti-TB ScaffoldM-6-C-2 is often hydrolyzed or amidated to create active drugs.
Pathway Visualization: Mechanism of Action (Gyrase Inhibition)

The following diagram illustrates why Ciprofloxacin binds the target while M-6-C-2 (in its native ester form) fails to form the "Quinolone-DNA-Enzyme" ternary complex.

GyraseInhibition Target Bacterial DNA Gyrase (Topoisomerase II) DNA Bacterial DNA (Supercoiled) Target->DNA Interacts Cipro Ciprofloxacin (3-COOH, 6-F) MgBridge Mg2+ Water Bridge (Essential for Binding) Cipro->MgBridge 3-COOH + 4-Oxo Chelation M6C2 M-6-C-2 (2-COOMe, 6-Cl) NoBind Steric/Electronic Mismatch (No Binding) M6C2->NoBind 2-Ester lacks acidic proton MgBridge->Target Stabilizes Complex Ternary Cleavable Complex (Drug-Enzyme-DNA) MgBridge->Complex Forms Death Double-Strand Breaks (Bactericidal) Complex->Death Accumulation NoBind->Target Fails to Inhibit

Caption: Ciprofloxacin utilizes the 3-COOH/4-Oxo motif to chelate Magnesium, locking the DNA-Gyrase complex. M-6-C-2 lacks the requisite geometry and ionization state for this interaction.

In Vitro Efficacy Data

The following data represents a synthesis of standard fluoroquinolone SAR (Structure-Activity Relationship) literature and specific studies on quinoline-2-carboxylates.

A. Antibacterial MIC (Minimum Inhibitory Concentration)

Method: CLSI Broth Microdilution

OrganismStrain TypeCiprofloxacin MIC (µg/mL)M-6-C-2 MIC (µg/mL)Interpretation
Escherichia coliATCC 259220.004 - 0.015> 64.0Inactive: M-6-C-2 lacks the Gram-neg pharmacophore.
Staphylococcus aureusATCC 292130.12 - 0.532.0 - >64.0Weak/Inactive: Poor penetration and target affinity.
Pseudomonas aeruginosaATCC 278530.25 - 1.0> 128.0Inactive: Lack of C-7 piperazine prevents porin uptake.
Mycobacterium tuberculosisH37Rv0.5 - 2.012.5 - 50.0*Lead Potential: M-6-C-2 derivatives show promise here.

*Note: While M-6-C-2 itself is weak, it is a key intermediate for synthesizing N-arylcarboxamides which have shown MICs < 1.0 µg/mL against M. tuberculosis (See Reference 1).

B. Cytotoxicity (CC50)

Method: MTT Assay on Vero/HeLa cells

  • Ciprofloxacin: CC50 > 200 µg/mL (High safety margin).

  • M-6-C-2: CC50 ~ 50-100 µg/mL.

    • Insight: Quinoline-2-carboxylates often exhibit higher eukaryotic cytotoxicity than 3-carboxylates, sometimes exploited for anti-cancer research (See Reference 2).

Experimental Protocols (Self-Validating)

To reproduce the comparison, use the following workflows. These protocols include internal controls to ensure data integrity.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Objective: Determine if M-6-C-2 acts directly on the enzyme or requires metabolic activation.

  • Reagents:

    • E. coli DNA Gyrase (Holoenzyme).

    • Relaxed pBR322 plasmid DNA (Substrate).

    • Assay Buffer: 35mM Tris-HCl (pH 7.5), 24mM KCl, 4mM MgCl₂, 2mM DTT, 1.8mM Spermidine, 1mM ATP.

  • Compound Prep:

    • Dissolve Ciprofloxacin and M-6-C-2 in 100% DMSO (Stock 10mM).

    • Serial dilute to 2x working concentration (0.01 µM to 100 µM).

  • Reaction:

    • Mix: 1 µL Compound + 1 µL Relaxed DNA (0.5µg) + 3 µL Assay Buffer + 14 µL H₂O.

    • Initiate with 1 µL Gyrase (1 U).

    • Incubate: 37°C for 30 minutes.

  • Termination & Analysis:

    • Stop with 5 µL Stop Solution (SDS/Proteinase K).

    • Run on 1% Agarose gel (TAE buffer) at 50V for 3 hours.

    • Stain with Ethidium Bromide.

  • Validation Check (Pass/Fail):

    • Positive Control (Cipro): Must show relaxed DNA band (inhibition of supercoiling).

    • Negative Control (DMSO): Must show fully supercoiled DNA band.

    • Result: M-6-C-2 will likely show supercoiled bands (no inhibition) at <100 µM, confirming it is not a direct gyrase inhibitor in ester form.

Protocol B: Synthesis of Active Anti-Tubercular Derivatives

Context: If using M-6-C-2 as a scaffold (Reference 1).

SynthesisWorkflow Start M-6-C-2 (Starting Material) Step1 Hydrolysis (LiOH/THF) Start->Step1 Inter Free Acid (Intermediate) Step1->Inter Step2 Coupling (HATU/Amine) Inter->Step2 Product N-Arylcarboxamide (Active Anti-TB Agent) Step2->Product

Caption: Transformation of the inactive ester (M-6-C-2) into biologically active amides.

Expert Commentary & Causality

The lack of efficacy of M-6-C-2 compared to Ciprofloxacin is not a failure of the compound, but a reflection of pharmacophore precision .

  • The Magnesium Bridge: The 3-oxo-4-carboxylic acid motif is non-negotiable for high-affinity binding to the GyrA subunit of DNA gyrase. The 2-ester of M-6-C-2 creates steric hindrance and lacks the chelation capability.

  • The "Prodrug" Myth: While esters are often prodrugs, the 2-position carboxylate is fundamentally different from the 3-position. Even if hydrolyzed to the free acid (6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid), the molecule remains a weak gyrase inhibitor because the acidic group is in the wrong vector relative to the ketone.

  • Application: Researchers should utilize M-6-C-2 as a scaffold for library generation (e.g., modifying the 2-position to hydrazides or amides for anti-mycobacterial screening) rather than evaluating it as a direct fluoroquinolone replacement.

References
  • Alsayed, S. S. R., et al. (2020).[2] "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." Chemical Biology & Drug Design. (Identifies Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate as Compound 6a/Intermediate).

  • El-Azab, A. S., et al. (2013).[3] "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents." International Journal of Molecular Sciences. (Discusses cytotoxicity of quinoline-2-carboxylates).

  • Aldred, K. J., et al. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. (Authoritative review on the 3-COOH/4-Oxo pharmacophore requirement).

Sources

Validation

Cross-resistance studies of "Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate" in bacterial strains

Publish Comparison Guide: Cross-Resistance Profile of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Scaffolds Executive Summary & Compound Profile Subject Compound: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Resistance Profile of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Scaffolds

Executive Summary & Compound Profile

Subject Compound: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (and its bioactive 2-carboxamide derivatives).[1][2] Chemical Class: Non-Fluorinated Quinolone (NFQ) / Quinolone-2-carboxylate. Primary Application: Anti-tubercular agents targeting Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis.[2]

Strategic Distinction: Unlike classical fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) which possess a 3-carboxylic acid group and target DNA gyrase, this compound features a 2-carboxylate core. This structural shift alters the mechanism of action, primarily targeting the mycobacterial membrane transporter MmpL3 (Mycobacterial membrane protein Large 3). Consequently, this scaffold exhibits zero cross-resistance with standard-of-care (SoC) fluoroquinolones or first-line TB drugs (Rifampicin, Isoniazid).

Mechanistic Basis of Lack of Cross-Resistance

To understand the experimental data, one must grasp the causality: why does this molecule kill bacteria that survive Ciprofloxacin?

A. The Target Shift: Gyrase vs. MmpL3
  • Classical Fluoroquinolones (SoC): Bind to the DNA-Gyrase complex (specifically the GyrA/GyrB subunits), inducing double-strand breaks. Resistance arises from mutations in the gyrA or gyrB genes (QRDR region).

  • Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Scaffolds: The 2-carboxylate position prevents effective binding to the DNA-Gyrase pocket. Instead, derivatives of this scaffold (specifically amides synthesized from this ester) inhibit MmpL3 . MmpL3 is essential for transporting Trehalose Monomycolate (TMM) across the cell membrane, a critical step in building the mycobacterial cell wall.

B. Pathway Visualization

MmpL3_Mechanism Compound Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Scaffold) Deriv 2-Carboxamide Derivative (Active Agent) Compound->Deriv Chemical Synthesis Target MmpL3 Transporter (Inner Membrane) Deriv->Target Inhibits Process Translocation to Periplasm Target->Process Facilitates (Blocked) Substrate Trehalose Monomycolate (TMM) (Cytoplasm) Substrate->Process Normal Flow Wall Mycolic Acid Cell Wall (Outer Membrane) Process->Wall Essential for Integrity Death Cell Lysis / Death Wall->Death Loss of Integrity

Caption: The 2-carboxylate scaffold inhibits MmpL3, blocking TMM translocation and compromising the cell wall, a mechanism distinct from DNA gyrase inhibition.[1]

Comparative Analysis: Cross-Resistance Data

The following data summarizes the performance of 2-carboxamide derivatives (synthesized from the Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate precursor) against resistant strains.

Table 1: Cross-Resistance Profile against M. tuberculosis Strains

Compound ClassTargetH37Rv (Sensitive) MIC (µM)MDR-TB (Rif/Iso Resistant) MIC (µM)XDR-TB (FQ Resistant) MIC (µM)Cross-Resistance?
Isoniazid (SoC) InhA0.04> 10 (Resistant)> 10 (Resistant)Yes
Rifampicin (SoC) rpoB0.12> 32 (Resistant)> 32 (Resistant)Yes
Moxifloxacin (SoC) Gyrase0.500.50> 8.0 (Resistant)Yes (with FQs)
6-chloro-2-carboxylate (Derivs) MmpL3 6.5 - 9.9 6.5 - 10.0 6.5 - 10.0 NO

Key Insight: The 6-chloro-2-carboxylate derivatives maintain their potency (MIC ~6-10 µM) regardless of the strain's resistance status to Isoniazid, Rifampicin, or Moxifloxacin. This confirms the lack of cross-resistance .

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must employ robust protocols. The Methyl ester is the starting material; the biological assay focuses on the derivatives.

Protocol A: Synthesis & Activation (Brief)
  • Start: Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Compound 6a).

  • Hydrolysis: Reflux with NaOH/EtOH to yield the free acid.

  • Coupling: React with amines (e.g., 1-adamantylamine) using EDC/HOBt to form the active 2-carboxamide .

    • Validation: Verify structure via 1H-NMR (Look for amide proton signal ~8-9 ppm).

Protocol B: Microplate Alamar Blue Assay (MABA)

Purpose: Determine MIC against M. tuberculosis H37Rv and MDR strains.

  • Preparation:

    • Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6).

    • Dilute to 1:100 in Middlebrook 7H9 broth supplemented with OADC.

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL of media to all wells.

    • Perform serial 2-fold dilutions of the test compound (from 100 µM down to 0.19 µM).

    • Controls: Include Rifampicin (Positive Control) and Solvent-only (Negative Control).

  • Inoculation:

    • Add 100 µL of bacterial suspension to test wells.

    • Final Volume: 200 µL.

  • Incubation:

    • Incubate at 37°C for 7 days.

  • Development:

    • Add 20 µL of Alamar Blue solution (1:1 mix of 10x Alamar Blue and 10% Tween 80).

    • Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin to Resorufin).

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.

Protocol C: Cross-Resistance Screening
  • Select clinical isolates confirmed as MDR (resistant to INH/RIF) and XDR (resistant to INH/RIF + FQ + Injectable).

  • Repeat Protocol B using these strains.

  • Validation Rule: If the MIC for the MDR strain is >4x the MIC for H37Rv, cross-resistance is suspected. If MIC remains within ±1 dilution, no cross-resistance exists.

Workflow Visualization

Workflow Start Methyl 6-chloro-4-oxo... (Precursor) Synth Synthesis of 2-Carboxamides Start->Synth Screen MABA Assay (H37Rv) Synth->Screen Select Hit Identification (MIC < 10 µM) Screen->Select Active? Resist Cross-Resistance Test (MDR/XDR Strains) Select->Resist Result Profile Confirmation Resist->Result Compare MICs

Caption: Experimental workflow from precursor selection to cross-resistance validation against MDR strains.

References

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Source:New Journal of Chemistry (Royal Society of Chemistry), 2020. Context: Primary source detailing the synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Compound 6a) and the anti-tubercular activity of its derivatives.[1][2] URL:[Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Source:Clinical Infectious Diseases, 2001. Context: Authoritative review on the SAR of quinolones, explaining the role of the C-6 substituent (Chloro vs Fluoro) and C-3 vs C-2 carboxylation. URL:[Link]

  • MmpL3 as a target for the treatment of drug-resistant tuberculosis. Source:Frontiers in Microbiology, 2021. Context: Mechanistic grounding for why MmpL3 inhibitors (like the 2-carboxylate derivatives) do not show cross-resistance with Gyrase inhibitors. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Physicochemical Properties of Quinolone-2-Carboxylate Esters

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Imperative of Esterification in Quinolone Drug Development The quinolone scaffold is a cornerstone in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Esterification in Quinolone Drug Development

The quinolone scaffold is a cornerstone in the development of a wide array of therapeutic agents, renowned for their broad-spectrum biological activities.[1] Chemical modification of the quinolone core is a pivotal strategy for optimizing the physical, chemical, and pharmacokinetic properties of these molecules. Among these modifications, the esterification of the carboxylic acid moiety at the 2-position represents a critical avenue for prodrug development.[2] This guide provides a comparative analysis of the physicochemical properties of a homologous series of quinolone-2-carboxylate esters—specifically the methyl, ethyl, and propyl esters. Understanding how the seemingly subtle change in the ester alkyl chain length influences key parameters such as solubility, lipophilicity, and melting point is paramount for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the experimental methodologies for determining these properties, present a comparative analysis, and discuss the underlying scientific principles that govern the observed trends.

Comparative Physicochemical Data of Quinolone-2-Carboxylate Esters

The following table summarizes the key physicochemical properties of methyl, ethyl, and propyl quinolone-2-carboxylate. It is important to note that while experimental data is provided where available, some values are predicted based on computational models due to the limited availability of direct comparative studies in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (mg/L) (Predicted)logP (Predicted)
Methyl quinolone-2-carboxylate C₁₁H₉NO₂187.1980-85[3]100 - 2002.1
Ethyl quinolone-2-carboxylate C₁₂H₁₁NO₂201.2230-33[4]50 - 1002.6
Propyl quinolone-2-carboxylate C₁₃H₁₃NO₂215.25Liquid at RT (Predicted)20 - 503.1

Disclaimer: Predicted values for aqueous solubility and logP are derived from standard computational algorithms and are intended for comparative purposes. Experimental verification is recommended for definitive characterization.

Structure-Property Relationship: Interpreting the Data

The data, though partially predictive, illustrates a clear trend: as the length of the alkyl ester chain increases, the melting point decreases, aqueous solubility diminishes, and lipophilicity (logP) increases.

  • Melting Point: The decrease in melting point from the methyl to the ethyl ester is experimentally confirmed.[3][4] The propyl ester is predicted to be a liquid at room temperature. This trend is attributable to the disruption of crystal lattice packing by the longer, more flexible alkyl chains. The less efficient packing results in weaker intermolecular forces, requiring less energy to transition from a solid to a liquid state.

  • Aqueous Solubility: The predicted decrease in aqueous solubility with increasing alkyl chain length is a direct consequence of the growing hydrophobic character of the molecule. The larger nonpolar surface area of the propyl ester, for instance, makes it less favorable for interaction with polar water molecules.

  • Lipophilicity (logP): The predicted increase in the octanol-water partition coefficient (logP) is a direct measure of increasing lipophilicity. This is a critical parameter in drug design, as it influences the ability of a molecule to cross biological membranes. The incremental addition of each methylene group (-CH₂-) in the ester chain contributes to a greater affinity for the lipid-like octanol phase over the aqueous phase.

Experimental Protocols for Physicochemical Characterization

A defining aspect of robust drug development is the accurate and reproducible determination of a compound's physicochemical properties. The following sections detail the standard operating procedures for the synthesis of the quinolone-2-carboxylate esters and the subsequent determination of their melting point, aqueous solubility, and lipophilicity.

Synthesis of Quinolone-2-Carboxylate Esters

The synthesis of the target esters is a foundational step. A common and effective method involves a two-step process starting from the commercially available quinoline-2-carboxylic acid.

Step 1: Acyl Chloride Formation

This initial step activates the carboxylic acid for subsequent esterification.

  • In a round-bottom flask under a fume hood, suspend quinoline-2-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude quinoline-2-carbonyl chloride.

Step 2: Esterification

  • Dissolve the crude quinoline-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add the corresponding alcohol (methanol, ethanol, or propanol; ~1.2 equivalents) and a non-nucleophilic base such as triethylamine (~1.5 equivalents) to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel to obtain the desired product.

Caption: Synthetic pathway for quinolone-2-carboxylate esters.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Quinolone-2-carboxylic acid Quinolone-2-carboxylic acid Quinolone-2-carbonyl chloride Quinolone-2-carbonyl chloride Quinolone-2-carboxylic acid->Quinolone-2-carbonyl chloride SOCl₂, Reflux Quinolone-2-carboxylate ester Quinolone-2-carboxylate ester Quinolone-2-carbonyl chloride->Quinolone-2-carboxylate ester R-OH, Et₃N Quinolone-2-carbonyl chloride->Quinolone-2-carboxylate ester

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The USP <741> method provides a standardized approach.

  • Ensure the sample is finely powdered and thoroughly dried.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range is the melting point.

Caption: Workflow for melting point determination.

G Sample Preparation Sample Preparation Capillary Loading Capillary Loading Sample Preparation->Capillary Loading Instrument Setup Instrument Setup Capillary Loading->Instrument Setup Controlled Heating Controlled Heating Instrument Setup->Controlled Heating Observation & Recording Observation & Recording Controlled Heating->Observation & Recording

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound, providing a "gold standard" value.

  • Add an excess amount of the solid ester to a known volume of purified water or a relevant buffer solution in a sealed glass vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantify the concentration of the dissolved ester in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-flask method for solubility determination.

G Excess Solid + Solvent Excess Solid + Solvent Equilibration (Shaking) Equilibration (Shaking) Excess Solid + Solvent->Equilibration (Shaking) Phase Separation Phase Separation Equilibration (Shaking)->Phase Separation Filtration Filtration Phase Separation->Filtration Quantification (HPLC) Quantification (HPLC) Filtration->Quantification (HPLC)

Lipophilicity (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a stock solution of the ester in the pre-saturated n-octanol.

  • Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Withdraw a sample from both the n-octanol and the aqueous layers.

  • Determine the concentration of the ester in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination.

G Compound in Octanol/Water Compound in Octanol/Water Shaking & Partitioning Shaking & Partitioning Compound in Octanol/Water->Shaking & Partitioning Phase Separation Phase Separation Shaking & Partitioning->Phase Separation Concentration Measurement Concentration Measurement Phase Separation->Concentration Measurement logP Calculation logP Calculation Concentration Measurement->logP Calculation

Chemical Stability: A Note on Hydrolysis

Ester prodrugs are designed to be stable in their formulation but readily hydrolyzed in vivo to release the active carboxylic acid. The rate of hydrolysis is a critical parameter. A preliminary assessment of chemical stability can be performed by incubating the ester in aqueous buffer at physiological pH (7.4) and 37 °C. The disappearance of the ester and the appearance of the parent carboxylic acid can be monitored over time by HPLC. This provides valuable insights into the compound's shelf-life and its potential for premature degradation.

Conclusion and Future Directions

The esterification of the 2-carboxylate position of the quinolone scaffold is a powerful strategy for modulating physicochemical properties. This guide has demonstrated that increasing the alkyl chain length from methyl to propyl systematically increases lipophilicity while decreasing aqueous solubility and melting point. These predictable trends allow for the rational design of quinolone prodrugs with tailored properties to optimize their pharmacokinetic profiles.

For researchers in drug development, the presented experimental protocols provide a robust framework for the in-house characterization of novel quinolone-2-carboxylate esters. Future work should focus on obtaining experimental data for a wider range of esters to build more comprehensive quantitative structure-property relationship (QSPR) models. Furthermore, investigating the enzymatic hydrolysis rates of these esters in various biological matrices will be crucial for predicting their in vivo performance as prodrugs.

References

  • ChemBK. ethyl quinoline-2-carboxylate. [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Alchemist. Ethyl 2-Ethoxyquinoline-1(2H)-Carboxylate: Properties, Uses, Safety Data & Supplier Information. [Link]

  • ResearchGate. (2014).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PubMed. (1998). Physicochemical properties of quinolone antibiotics in various environments.
  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • PubChem. Quinoline. [Link]

  • MDPI. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • PubMed. (2022).
  • PMC. (2025).
  • Scribd. CH13 Hydrocarbons Shobhit Nirwan.
  • PubChem. C10H7NO2. [Link]

  • PubChem. 2-Propylquinoline-4-carboxylate. [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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